Z-L-methionine N-hydroxysuccinimide ester
Description
BenchChem offers high-quality Z-L-methionine N-hydroxysuccinimide ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-methionine N-hydroxysuccinimide ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O6S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23) |
InChI Key |
HWPGHRPTDZRQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Z-L-Methionine N-hydroxysuccinimide Ester (Z-Met-OSu)
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) , a critical activated amino acid derivative used in peptide synthesis and bioconjugation.[1] Unlike simple activated esters, Z-Met-OSu presents unique challenges due to the thioether side chain of methionine, which is susceptible to oxidation.[1] This document details its chemical identity, synthesis mechanisms, handling protocols to prevent side reactions (such as sulfoxide formation), and specific applications in introducing methionine residues into bioactive peptides.[2]
Chemical Identity & Structural Analysis[2][3][4][5][6]
Z-Met-OSu is the N-hydroxysuccinimide (NHS) ester of N-benzyloxycarbonyl (Z or Cbz) protected L-methionine.[1] It functions as an acylating agent, reacting specifically with primary amines (e.g., N-terminus of peptides, lysine side chains) to form stable amide bonds.[2]
Structural Components[2][3][4][5][7][8][9][10][11]
-
N-Protecting Group (Z/Cbz): The benzyloxycarbonyl group protects the
-amine.[1][2] It is stable to acidic conditions (TFA) but removable via catalytic hydrogenolysis ( /Pd) or strong acids (HBr/AcOH, HF).[1][2] Note: The sulfur in methionine can poison Palladium catalysts, requiring specific deprotection strategies.[2] -
Amino Acid Core (L-Methionine): Contains a thioether (
) side chain.[1][2] -
Leaving Group (NHS): The N-hydroxysuccinimide ester activates the carboxyl group, facilitating nucleophilic attack by amines under mild conditions without additional coupling reagents.[2]
Structural Visualization
The following diagram illustrates the chemical connectivity and functional regions of Z-Met-OSu.
Figure 1: Structural decomposition of Z-Met-OSu highlighting functional domains.[1][2]
Physicochemical Properties[1][2][3][4][7]
The following data characterizes commercial-grade Z-Met-OSu. Researchers should verify specific batch data (CoA) as melting points can vary based on crystal polymorphs and purity.[2]
| Property | Value |
| Chemical Name | Z-L-Methionine N-hydroxysuccinimide ester |
| Synonyms | Z-Met-OSu; Cbz-Met-OSu; N-Benzyloxycarbonyl-L-methionine NHS ester |
| CAS Number | 3392-01-6 |
| Molecular Formula | |
| Molecular Weight | 380.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate.[1][3] Insoluble in Water.[2] |
| Melting Point | Typically 100–120 °C (varies by purity/polymorph) |
| Storage | -20°C (Preferred) or 2-8°C; Desiccate to prevent hydrolysis.[1][2] |
Synthesis & Production
The synthesis of Z-Met-OSu is typically achieved via the carbodiimide-mediated coupling of Z-L-Methionine (Z-Met-OH) with N-hydroxysuccinimide (HOSu).[1]
Reaction Mechanism[2]
-
Activation: The carboxylic acid of Z-Met-OH reacts with a carbodiimide (e.g., DCC or EDC) to form an unstable O-acylisourea intermediate.[1][2]
-
Displacement: N-hydroxysuccinimide (HOSu) acts as a nucleophile, attacking the activated carbonyl.[2]
-
Formation: Z-Met-OSu is formed, and the carbodiimide byproduct (e.g., Dicyclohexylurea, DCU) precipitates out (if DCC is used) or is washed away (if EDC is used).[1][2]
Figure 2: Synthetic pathway for Z-Met-OSu production via DCC coupling.
Mechanism of Action & Applications
Aminolysis (Peptide Bond Formation)
The primary application of Z-Met-OSu is the introduction of Methionine residues into peptide chains.[1][2] The NHS ester is a good leaving group, allowing a primary amine (from a peptide N-terminus or protein lysine) to attack the carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][2]
Specific Challenges: Methionine Oxidation
A critical consideration when working with Z-Met-OSu is the sensitivity of the thioether side chain to oxidation.[1]
-
Cause: Exposure to atmospheric oxygen, peroxides in solvents (ethers), or improper handling.[2]
-
Prevention: All reactions should be performed under an inert atmosphere (
or Ar). Solvents must be degassed and free of peroxides.[2]
Z-Group Removal in Met-Peptides
Removing the Z-group typically involves catalytic hydrogenolysis (
-
Alternative 1: Use of liquid ammonia/sodium (Birch reduction conditions).[1][2]
-
Alternative 2: Strong acid deprotection (HBr/AcOH) with scavengers (e.g., dimethyl sulfide, thioanisole) to prevent carbocation alkylation of the sulfur.[2]
-
Alternative 3: Use of
(Pearlman's catalyst) or specific additives (cyclohexene) which may sometimes overcome poisoning, though this is substrate-dependent.[1][2]
Experimental Protocols
Protocol A: Standard Coupling in Solution Phase
This protocol describes coupling Z-Met-OSu to an amino acid ester (e.g., H-Phe-OMe).[1]
Reagents:
-
Z-Met-OSu (1.0 equiv)[1]
-
Amine component (e.g., H-Phe-OMe[1][3]·HCl) (1.0 equiv)[1][2][4]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 1.2 equiv)[1][2]
Procedure:
-
Preparation: Dissolve the amine salt (H-Phe-OMe·HCl) in anhydrous DMF/DCM under Nitrogen.
-
Neutralization: Add DIPEA (1.0 equiv) to free the amine.[2] Stir for 5–10 minutes.
-
Coupling: Add Z-Met-OSu (1.0 equiv) as a solid or dissolved in a minimum amount of solvent.
-
Reaction: Stir at room temperature (20–25°C) for 2–16 hours. Monitor via TLC (disappearance of Z-Met-OSu) or HPLC.[1][2]
-
Workup:
-
Purification: Recrystallize (EtOAc/Hexane) or purify via column chromatography if necessary.
Protocol B: Handling & Storage
-
Moisture: NHS esters hydrolyze in water.[2] Always equilibrate the bottle to room temperature before opening to prevent condensation.[2]
-
Oxidation: Flush containers with Nitrogen/Argon before resealing.[2]
-
Temperature: Long-term storage at -20°C is recommended to maintain ester reactivity and prevent side-chain oxidation.[1][2]
Quality Control & Characterization
To validate the identity and purity of Z-Met-OSu, the following analytical parameters are standard.
Proton NMR ( -NMR) in or
-
Z-Group (Aromatic): Multiplet at
7.30 – 7.40 ppm (5H).[1][2] -
Z-Group (Benzylic
): Singlet (or AB system) at 5.10 ppm (2H). -
-Proton: Multiplet at
4.50 – 4.90 ppm (1H).[1][2] -
NHS Ring Protons: Singlet at
2.80 – 2.85 ppm (4H).[1][2] -
Met Side Chain (
): Singlet at 2.00 – 2.10 ppm (3H). -
Met Side Chain (
): Multiplets at 1.90 – 2.60 ppm.[1]
HPLC Analysis
Safety & Handling
-
Hazards: Z-Met-OSu is an Irritant .[1][2] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Sensitization: Potential skin sensitizer.[1][2][5] Avoid inhalation of dust.[2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Work in a fume hood.
-
First Aid:
References
-
Synthesis of NHS Esters: Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[2] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.[2] Link[1][2]
-
Methionine Oxidation & Scavengers: Góngora-Benítez, M., et al. (2013).[2] "Methionine-containing peptides: avoiding secondary reactions in the final global deprotection." ACS Omega / ResearchGate.[2] Link
-
Z-Group Removal Challenges: Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. Link[1][2]
-
Compound Data (Z-Met-OSu): ChemicalBook & Sigma-Aldrich Product Data for CAS 3392-01-6.[1] Link
Sources
- 1. L-Methionine (CAS 63-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Boc-Ile-OSu =97.0 HPLC 3392-08-3 [sigmaaldrich.com]
- 3. CAS 3397-32-8: Z-Phe-OSu | CymitQuimica [cymitquimica.com]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Technical Guide: Optimizing the Reactivity of Z-L-Methionine NHS Ester with Primary Amines
Topic: Reactivity of Z-L-methionine N-hydroxysuccinimide ester with primary amines Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical analysis of the aminolysis reaction between Z-L-methionine N-hydroxysuccinimide ester (Z-Met-OSU) and primary amines. While N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, the introduction of the Methionine (Met) side chain and the Benzyloxycarbonyl (Z/Cbz) protecting group introduces specific physicochemical constraints. This document details the reaction mechanism, kinetic dependencies on pH, and critical safeguards against methionine oxidation, ensuring high-fidelity coupling in both small molecule synthesis and protein bioconjugation.
Mechanistic Foundations
The reaction between Z-Met-OSU and a primary amine is a nucleophilic acyl substitution. The utility of this reaction lies in the balance between the reactivity of the activated ester and the stability provided by the Z-protecting group.
The Reaction Pathway
The primary amine (
Key Mechanistic Feature: Racemization Suppression Unlike acetyl- or benzoyl-protected amino acids, the Z-group (urethane/carbamate) prevents racemization. The carbamate oxygen is less nucleophilic than an amide oxygen, preventing the formation of the racemization-prone 5(4H)-oxazolone intermediate during coupling.
Reaction Mechanism Diagram
Figure 1: Mechanism of aminolysis for Z-Met-OSU. The urethane protecting group (Z) ensures optical purity, while the NHS leaving group drives the reaction forward.
Critical Reaction Parameters
Success with Z-Met-OSU is dictated by the competition between aminolysis (desired) and hydrolysis (undesired). This ratio is strictly controlled by pH.
The pH Dilemma
-
Low pH (< 7.0): Primary amines become protonated (
), rendering them non-nucleophilic. Reaction rate drops to near zero. -
High pH (> 9.0): Hydrolysis of the NHS ester by hydroxide ions (
) becomes the dominant pathway. The reagent degrades before coupling occurs.[1] -
Optimal Window: pH 8.0 – 8.5 .[4] In this range, a sufficient fraction of amines are unprotonated, while the hydrolysis half-life remains manageable (approx. 1 hour).
Solvent Compatibility
Z-Met-OSU is hydrophobic due to the benzyl ring (Z-group) and the thioether side chain.
-
Aqueous Coupling (Proteins): Dissolve Z-Met-OSU in a water-miscible organic solvent (DMSO or DMF) at 10-50 mM before adding to the aqueous buffer. Keep organic solvent concentration < 10% to avoid protein denaturation.[1]
-
Organic Coupling (Small Molecules): Use anhydrous polar aprotic solvents (DMF, DCM, or NMP) with a tertiary amine base (e.g., DIPEA) to scavenge released protons.
Quantitative Data Summary
| Parameter | Condition | Effect on Z-Met-OSU |
| pH 7.0 | Neutral | Slow reaction; amine partially protonated. Hydrolysis |
| pH 8.3 | Optimal | Fast coupling; acceptable hydrolysis |
| pH 9.0+ | Basic | Rapid hydrolysis ( |
| Temperature | 4°C | Slower kinetics, preserves ester stability.[1] Recommended for proteins.[1][5][6][7] |
| Temperature | 25°C | Faster kinetics, increased risk of hydrolysis/oxidation. |
Methionine-Specific Considerations: The Sulfur Factor
Working with Methionine requires precautions not needed for other amino acids like Alanine or Glycine.
Oxidation Susceptibility
The thioether sulfur in Methionine is prone to oxidation by atmospheric oxygen or dissolved oxidants, forming Methionine Sulfoxide (
-
Impact: Changes the polarity of the molecule and can disrupt biological recognition of the final conjugate.
-
Prevention:
-
Use degassed buffers.
-
Perform reactions under an inert atmosphere (
or Ar) if possible. -
Avoid strong oxidizing agents during workup.
-
Z-Group Stability
The Benzyloxycarbonyl (Z) group is:
-
Stable to: Basic conditions (coupling pH), mild acids (TFA).
-
Labile to: Hydrogenolysis (
) and strong acids ( , ).[9] -
Warning: Methionine sulfur can poison Palladium catalysts during hydrogenolysis. If Z-deprotection is required later, liquid HF or HBr/AcOH are preferred over catalytic hydrogenation, or specialized scavengers must be used.
Optimized Experimental Protocol
This protocol is designed for the conjugation of Z-Met-OSU to a protein or primary amine-containing biomolecule.
Reagents[2][5][7][11][12][13][14]
-
Z-Met-OSU Stock: 50 mM in anhydrous DMSO (Prepare immediately before use).
-
Conjugation Buffer: 100 mM Sodium Bicarbonate (
), pH 8.3. -
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0.
Workflow Diagram
Figure 2: Step-by-step workflow for Z-Met-OSU conjugation. Note the separate solubilization step to maintain ester stability.
Step-by-Step Procedure
-
Buffer Exchange: Ensure the target amine is in an amine-free buffer (PBS or Bicarbonate) at pH 8.0–8.5. Remove any Tris or Glycine from previous steps.
-
Solubilization: Dissolve Z-Met-OSU in anhydrous DMSO. Note: Do not store this solution; NHS esters hydrolyze within minutes in the presence of moisture.
-
Coupling: Add the Z-Met-OSU solution to the protein sample.
-
Target Ratio: 10-20 molar excess of ester over protein.
-
Solvent Limit: Ensure final DMSO volume is < 10%.[1]
-
-
Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. This terminates the reaction by consuming excess ester.
-
Purification: Remove excess reagents and byproducts (NHS, Z-Met-Glycine) via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of Ester | Ensure Z-Met-OSU is dry. Check DMSO quality (must be anhydrous). Verify pH is not > 8.[10]5. |
| Precipitation | Hydrophobicity | Z-Met is hydrophobic. Increase DMSO % (up to 20% if protein tolerates) or reduce reagent excess. |
| "Fishy" Smell | DMF Hydrolysis | If using DMF, it may have degraded to dimethylamine (a secondary amine that reacts with NHS esters).[5] Use fresh, high-grade DMF. |
| Oxidized Product (+16 Da) | Met Oxidation | Degas buffers. Add trace EDTA to chelate metal ions that catalyze oxidation. |
References
-
Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and protocols).
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Detailed kinetics of NHS ester hydrolysis vs. aminolysis).
-
BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (Specific data on pH dependence).
-
Biotage. How to handle peptides that contain methionine. (Insights into Methionine oxidation and handling).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Z-group stability and removal).
Sources
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biotage.com [biotage.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Hydrolysis of N-Hydroxysuccinimide (NHS) Esters in Aqueous Environments: Kinetics, Mechanisms, and Optimization Strategies
Executive Summary
For researchers developing antibody-drug conjugates (ADCs), fluorescent probes, or immobilized ligands, the stability of N-hydroxysuccinimide (NHS) esters is a critical variable. While NHS esters are the gold standard for amine-specific bioconjugation, they possess an intrinsic vulnerability: susceptibility to hydrolysis in aqueous solutions.[1][2][3]
This guide analyzes the competing kinetics of aminolysis (conjugation) and hydrolysis (degradation).[2][3][4] It provides field-proven data on half-lives across pH gradients and details a self-validating protocol for measuring reagent integrity, ensuring that scientists can maximize conjugation efficiency while minimizing reagent waste.
The Mechanistic Basis: Aminolysis vs. Hydrolysis[2][3][4][5]
The fundamental challenge in NHS-ester chemistry is a kinetic race between two nucleophiles: the primary amine on the target biomolecule (the desired pathway) and the hydroxide ion/water molecule (the degradation pathway).
The Reaction Pathways
Both reactions proceed via a nucleophilic attack on the carbonyl carbon of the ester.[5]
-
Aminolysis (Desired): The unprotonated primary amine (
) attacks the ester, forming a tetrahedral intermediate that collapses to release N-hydroxysuccinimide and form a stable amide bond.[5] -
Hydrolysis (Competitor): A water molecule or hydroxide ion attacks the ester, regenerating the original carboxylic acid and releasing N-hydroxysuccinimide.[1] This is an irreversible loss of reactivity.
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical role of pH in shifting the equilibrium.
Figure 1: The kinetic competition between aminolysis and hydrolysis.[5] Path A represents the desired conjugation, while Path B represents reagent degradation.
Kinetics & Influencing Factors[1][2][6]
The rate of hydrolysis is pseudo-first-order in the absence of amines, but strictly dependent on pH and temperature. The hydrolysis rate increases approximately 10-fold for every single unit increase in pH due to the higher concentration of hydroxide ions (
Hydrolysis Half-Life ( ) Data
The following data aggregates standard kinetic measurements for NHS and Sulfo-NHS esters. Note the precipitous drop in stability as pH moves from neutral to basic.
| pH Condition | Temperature | Approximate Half-Life ( | Implications for Workflow |
| pH 7.0 | 0°C | 4 – 5 hours | Safe for extended handling if kept on ice. |
| pH 7.0 | 25°C (RT) | 2 – 3 hours | Sufficient for standard 1-hour reactions. |
| pH 8.0 | 4°C | ~1 hour | Critical Window: Must mix reagents immediately. |
| pH 8.6 | 4°C | 10 minutes | High Risk: Rapid degradation; unsuitable for slow reactions. |
| pH > 9.0 | Any | < 5 minutes | Prohibitive: Hydrolysis outcompetes aminolysis. |
Data synthesized from Thermo Fisher Scientific technical notes and Hermanson, G. T., Bioconjugate Techniques [1, 2].
Structural Nuances
-
Hydrophobicity: Hydrophobic NHS esters (e.g., those with long alkyl spacers) may hydrolyze slower than hydrophilic ones due to the local exclusion of water molecules, but they often precipitate in aqueous buffer, complicating the kinetics.
-
Sulfo-NHS: While the sulfonate group adds water solubility and prevents membrane permeation, the hydrolysis kinetics of Sulfo-NHS esters are chemically similar to standard NHS esters.[6] The charge does not significantly protect the carbonyl carbon from hydroxide attack [3].
Experimental Protocol: Quantifying Hydrolysis Rates
Before committing expensive proteins or antibodies to a reaction, it is best practice to verify the integrity of your NHS-ester stock, especially if it has been stored for months.
Principle
The hydrolysis of an NHS ester releases N-hydroxysuccinimide.[1][5][7][8][9] The NHS leaving group absorbs strongly at 260 nm (
Workflow: UV-Vis Kinetic Assay
Materials:
-
UV-transparent quartz cuvette or UV-plate.
-
Spectrophotometer.
-
Buffer A (Assay Buffer): PBS, pH 7.4 (or your specific reaction buffer).
-
Stock Solvent: Anhydrous DMSO or DMF.
Step-by-Step Protocol:
-
Preparation of Stock: Dissolve the NHS-ester reagent in anhydrous DMSO to a concentration of 10 mM. Note: Do this immediately before the assay to prevent hydrolysis by trace moisture in the solvent.
-
Baseline Setup: Add 2.0 mL of Buffer A to the cuvette. Zero the spectrophotometer at 260 nm.
-
Initiation: Rapidly add 20
L of the 10 mM NHS-ester stock to the cuvette (Final conc: ~100 M). Mix by inversion 3 times. -
Data Acquisition: Immediately start recording absorbance at 260 nm every 30 seconds for 60 minutes.
-
Total Hydrolysis Control (Optional but Recommended): To find the
(100% hydrolysis), add 10 L of 1 M NaOH to a separate sample. The reaction will complete instantly. -
Calculation: Plot
vs. time. The slope of the line represents (the observed rate constant).[1]
Strategic Optimization: Beating the Clock
To maximize yield, one must tilt the probabilistic balance in favor of aminolysis. The following logic flow outlines the decision-making process for optimizing reaction conditions.
Figure 2: Decision logic for optimizing NHS-ester conjugation conditions.
Key Optimization Rules
-
Concentration is King: Aminolysis is a second-order reaction (dependent on [NHS] and [Amine]), while hydrolysis is pseudo-first-order (dependent only on [NHS], as water is in vast excess). Increasing protein concentration significantly favors conjugation over hydrolysis [5].
-
The pH "Sweet Spot": While amines are more nucleophilic at higher pH (unprotonated), hydrolysis accelerates drastically.[11] The optimal window is pH 7.2 – 7.5 . This maintains a sufficient fraction of unprotonated amines while preserving the NHS ester for hours.
-
Non-Amine Buffers: Never use Tris or Glycine for the reaction. They contain primary amines that will instantly scavenge the NHS ester. Use Phosphate (PBS), HEPES, or Bicarbonate.[7]
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard Reference Text).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Z-L-Methionine N-Hydroxysuccinimide Ester Solubility in DMSO and DMF
Executive Summary
This technical guide details the physicochemical properties, solubility parameters, and handling protocols for Z-L-methionine N-hydroxysuccinimide ester (Z-Met-OSu) . Designed for researchers in peptide synthesis and bioconjugation, this document addresses the critical balance between solubility and hydrolytic stability in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Key Takeaway: While Z-Met-OSu exhibits high solubility in both DMSO and DMF (>50 mg/mL), the choice of solvent dictates the stability profile. Anhydrous DMSO is preferred for oxidation-sensitive applications, while DMF requires strict amine-free certification to prevent spontaneous aminolysis.
Physicochemical Profile
Z-Met-OSu is an activated ester derivative of L-methionine, protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group. The N-hydroxysuccinimide (NHS) ester moiety renders the carboxyl group highly reactive toward primary amines, facilitating efficient amide bond formation under mild conditions.
| Property | Specification |
| Chemical Name | Z-L-methionine N-hydroxysuccinimide ester |
| Synonyms | Z-Met-OSu; Cbz-Met-OSu; N-Benzyloxycarbonyl-L-methionine NHS ester |
| CAS Number | 3392-01-6 |
| Molecular Formula | C₁₇H₂₀N₂O₆S |
| Molecular Weight | 380.41 g/mol |
| Physical State | White to off-white crystalline powder |
| Storage | -20°C, Desiccated, Protect from light |
Solubility Analysis: DMSO vs. DMF[2]
Both DMSO and DMF are excellent solvents for Z-Met-OSu due to their high dielectric constants and polar aprotic nature, which effectively disrupt the crystal lattice of the hydrophobic Z-group and the polar NHS ester.
Operational Solubility Limits
While specific saturation points vary by lot crystallinity, the following operational ranges are standard for peptide coupling workflows:
| Solvent | Operational Concentration | Saturation Limit (Approx.) | Key Characteristic |
| DMSO (Anhydrous) | 10 – 50 mM | > 100 mg/mL | High viscosity; Hygroscopic; Cryoprotectant effects. |
| DMF (Amine-free) | 10 – 50 mM | > 100 mg/mL | Low viscosity; Volatile; Prone to amine degradation. |
The "Water Effect" (Hydrolysis Risk)
Critical Insight: The solubility of Z-Met-OSu is not the limiting factor; stability is. Both DMSO and DMF are hygroscopic. Absorbed atmospheric water initiates rapid hydrolysis of the NHS ester, converting the reactive reagent back into the unreactive carboxylic acid (Z-Met-OH) and free N-hydroxysuccinimide.
-
DMSO: Absorbs water aggressively. A stock solution in "wet" DMSO can lose >10% reactivity in 1 hour.
-
DMF: Absorbs water slower than DMSO but presents a chemical degradation risk (see Section 3).
Stability & Degradation Mechanisms[3]
Understanding the degradation pathways is essential for maintaining reagent integrity.
Degradation Pathways Diagram
The following diagram illustrates the two primary failure modes: Hydrolysis (water-driven) and Aminolysis (solvent-impurity driven).
Figure 1: Degradation pathways of Z-Met-OSu. Red arrows indicate irreversible loss of reactivity.
The DMF "Fishy Smell" Danger
DMF spontaneously decomposes over time into dimethylamine and carbon monoxide.
-
Mechanism: Dimethylamine is a secondary amine. If present in your solvent, it will react with Z-Met-OSu to form Z-Met-N(Me)₂.
-
Result: This consumes your reagent before it interacts with your target peptide/protein.
-
Detection: If your DMF smells "fishy," discard it . Only use "Sequencing Grade" or "Amine-Free" DMF.
Methionine Oxidation
The thioether side chain of Methionine is susceptible to oxidation to sulfoxide (Met(O)).
-
DMSO Risk: While DMSO is an oxidant, it is generally kinetically slow to oxidize Met without an activator (like HBr or carbodiimides). However, long-term storage of Z-Met-OSu in DMSO is not recommended.
-
Recommendation: Prepare solutions immediately before use.
Operational Protocol: Preparation & Coupling
This protocol ensures maximum reactivity by minimizing exposure to moisture and contaminants.
Reagents Required
-
Z-Met-OSu (Solid, stored at -20°C).
-
Solvent: Anhydrous DMSO (99.9%, packaged under N₂) OR Anhydrous DMF (Amine-free).
-
Reaction Buffer: PBS or Bicarbonate buffer (pH 7.5 – 8.5). Note: Avoid Tris or Glycine buffers as they contain competing amines.
Step-by-Step Workflow
-
Equilibration:
-
Remove the Z-Met-OSu vial from the freezer.
-
Crucial: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, ruining stability.
-
-
Solvent Preparation:
-
Use a fresh needle/syringe to withdraw anhydrous DMSO or DMF from a septum-sealed bottle.
-
Target Concentration: Prepare a 50 mM to 100 mM stock solution (approx. 19 – 38 mg/mL).
-
-
Dissolution:
-
Add the solvent to the Z-Met-OSu.
-
Vortex briefly (5-10 seconds). The solid should dissolve instantly.
-
Visual Check: Solution must be clear and colorless.[1]
-
-
Coupling Reaction:
-
Add the organic stock solution to your aqueous protein/peptide solution.
-
Volume Limit: Keep the final organic solvent concentration < 10% (v/v) to prevent protein precipitation.
-
Example: Add 10 µL of Z-Met-OSu stock to 90 µL of aqueous reaction mixture.
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.
-
Note: Extended incubation (>4 hours) yields diminishing returns due to hydrolysis competition.
-
Workflow Diagram
Figure 2: Optimal handling workflow for Z-Met-OSu conjugation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Organic solvent % too high in aqueous buffer. | Dilute the Z-Met-OSu stock further before adding, or increase the aqueous volume. Keep DMSO/DMF < 10%. |
| Low Conjugation Yield | Hydrolysis of NHS ester. | Ensure solvent is anhydrous. Check pH of reaction buffer (optimal: 8.0). Avoid pH > 9.0. |
| "Fishy" Odor | DMF degradation. | STOP. Discard solvent. Use fresh, amine-free DMF or switch to DMSO. |
| Oxidation (Met) | Old DMSO stock or oxidizing conditions. | Degas buffers. Use fresh DMSO. Add mild reducing agent (e.g., TCEP) after conjugation if permissible. |
References
-
Indofine Chemical Company. (n.d.). Safety Data Sheet: Z-L-Methionine N-hydroxysuccinimide ester (CAS 3392-01-6).[2][3][4] Retrieved from
-
Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from
-
CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard field reference for NHS chemistry).
Sources
Function of the methionine residue in Z-L-methionine N-hydroxysuccinimide ester
This technical guide details the functional role of the methionine residue within the reagent Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) . It focuses on the chemical utility of the methionine side chain as a strategic "fuse" for cleavage and a "switch" for redox applications.
Executive Summary
Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) is a specialized bioconjugation reagent used to introduce a protected methionine residue into primary amine-containing molecules (proteins, peptides, or amine-functionalized surfaces).
While the N-hydroxysuccinimide (NHS/OSu) moiety facilitates efficient coupling and the Carbobenzyloxy (Z/Cbz) group provides N-terminal protection, the Methionine (Met) residue acts as the functional core. Unlike inert linkers (e.g., Glycine, Alanine), the Methionine residue introduces a thioether (-S-) functionality. This enables two critical downstream applications:
-
Chemoselective Cleavage: The Met residue serves as a "chemical fuse," allowing precise scission of the construct using Cyanogen Bromide (CNBr).
-
Redox Switching: The sulfur atom can be reversibly oxidized to sulfoxide, altering the hydrophobicity and conformation of the conjugate.
Molecular Architecture & Reactivity[1]
The reagent is composed of three distinct functional zones, each serving a specific purpose in the synthetic workflow.
| Component | Chemical Structure | Function | Reactivity Profile |
| Activation Group | N-Hydroxysuccinimide (OSu) | Coupling Agent | Reacts with primary amines ( |
| Protecting Group | Carbobenzyloxy (Z) | N-Terminal Cap | Protects the |
| Functional Core | L-Methionine Side Chain | The "Payload" | Contains a thioether ( |
Visualization: Structural Logic
The following diagram illustrates the flow from the reagent to the conjugated product and its subsequent cleavage potential.
The Core Function: Methionine as a Chemoselective Fuse
The primary "active" function of the methionine residue in this context is to act as a cleavable linker . This is a classic protein chemistry technique adapted for drug delivery and purification.
Mechanism: Cyanogen Bromide (CNBr) Cleavage
When the Z-Met-Conjugate is exposed to Cyanogen Bromide (CNBr) in acidic media, the methionine sulfur atom acts as a nucleophile.[1]
-
Nucleophilic Attack: The sulfur attacks the cyano carbon of CNBr, forming a cyanosulfonium intermediate.
-
Cyclization: The carbonyl oxygen of the methionine backbone attacks the sulfonium species, forming a five-membered iminolactone ring.
-
Hydrolysis & Scission: The iminolactone hydrolyzes, cleaving the peptide bond C-terminal to the methionine. The methionine is converted into C-terminal Homoserine Lactone (HSL) .
Why this matters: This reaction is highly specific to Methionine.[2][3][4] It does not cleave other peptide bonds (unless acid-labile Asp-Pro bonds are present, which require harsher conditions). This allows researchers to release a drug, tag, or protein domain from the Z-Met anchor specifically.
Visualization: The Cleavage Mechanism[4]
Experimental Protocols
Protocol A: Coupling Z-Met-OSu to a Target Amine
Objective: To install the Z-Met motif onto a protein or amine-functionalized surface.
-
Preparation: Dissolve Z-Met-OSu in an organic solvent compatible with the reaction (DMSO or DMF). A concentration of 10–50 mM is typical.
-
Buffer Selection: Dissolve the target amine (protein/peptide) in a non-amine buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.5–8.5. Note: Avoid Tris or Glycine buffers as they contain competing amines.
-
Reaction: Add the Z-Met-OSu solution to the target solution. A 10-20 fold molar excess of Z-Met-OSu is recommended for protein labeling.
-
Incubation: Incubate for 1–2 hours at room temperature or 4°C overnight.
-
Purification: Remove excess reagent and NHS byproduct via dialysis, size-exclusion chromatography (SEC), or desalting columns.
Protocol B: Chemoselective Cleavage (The "Fuse" Activation)
Objective: To cleave the bond immediately following the Methionine residue.[4]
-
Solubilization: Dissolve or suspend the Z-Met-Conjugate in 70% Formic Acid .
-
Note: The Z-group is generally stable in formic acid but may degrade over long periods. If Z-removal is required first, use catalytic hydrogenation (
).
-
-
Reagent Addition: Add solid Cyanogen Bromide (CNBr) to the solution.
-
Ratio: Use a 50–100 fold molar excess of CNBr relative to Methionine residues.
-
Safety: CNBr is highly toxic and volatile.[5] Perform strictly in a fume hood.
-
-
Incubation: Incubate in the dark (wrapped in foil) at room temperature for 18–24 hours.
-
Termination: Dilute the reaction mixture 10-fold with water and lyophilize (freeze-dry) to remove excess acid and CNBr.
-
Analysis: Analyze cleavage products via HPLC or SDS-PAGE. The C-terminus of the cleaved fragment will now be a Homoserine Lactone.
Secondary Function: Redox Switching
Beyond cleavage, the Methionine residue is susceptible to oxidation.
-
Oxidation: Treatment with mild oxidants (
) converts the thioether to a Sulfoxide (MetO) . This dramatically increases the polarity of the residue. -
Reduction: Treatment with thiols or Methionine Sulfoxide Reductase can reverse this.
-
Application: This reversible polarity switch is used in "Methionine Scanning" to identify hydrophobic binding pockets or to modulate the solubility of a prodrug.
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society. Link
-
Gross, E., & Witkop, B. (1962). "Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease."[6] Journal of Biological Chemistry. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[7] (Chapter on Heterobifunctional Crosslinkers and Cleavable Reagents). Link
-
Kaiser, R., & Metzka, L. (1999). "Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds." Analytical Biochemistry. Link
-
Sigma-Aldrich (Merck). "Z-L-Methionine N-hydroxysuccinimide ester Product Specification." Link
Sources
- 1. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 5. lclane.net [lclane.net]
- 6. worldveg.tind.io [worldveg.tind.io]
- 7. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Amine-Reactive Crosslinking Strategies
Executive Summary
Amine-reactive crosslinking is the cornerstone of bioconjugation, facilitating the covalent attachment of biomolecules via primary amines (
This guide moves beyond basic product inserts to provide a mechanistic understanding of amine-reactive chemistries (specifically NHS esters and Imidoesters), enabling you to design self-validating protocols for antibody-drug conjugates (ADCs), protein immobilization, and structural biology.
Chemical Foundations: The Mechanism of Action
The primary targets for amine-reactive crosslinkers are the
The NHS-Ester Reaction vs. Hydrolysis
The reaction is a nucleophilic attack.[3] The unprotonated primary amine attacks the carbonyl of the NHS ester, forming a tetrahedral intermediate. This collapses to release NHS (a leaving group) and forms a stable amide bond.[2][4][5]
Critical Constraint: Hydrolysis is the dominant competing reaction. Water can also attack the carbonyl, cleaving the ester and permanently deactivating the reagent.
This kinetic reality dictates that speed and pH precision are non-negotiable.
Visualization: Reaction Kinetics & Competition
The following diagram illustrates the bifurcation between successful conjugation and reagent deactivation.
Caption: The kinetic competition between productive aminolysis (green path) and destructive hydrolysis (red path).
Strategic Selection: Matching Reagent to Application
Selecting the right crosslinker is not about "what is available" but "what the micro-environment requires."
Homobifunctional vs. Heterobifunctional
-
Homobifunctional (e.g., DSS, BS3): Used for "fixing" protein interactions (e.g., stabilizing a tetramer for analysis). Both ends react with amines.[1] Risk: Polymerization.
-
Heterobifunctional (e.g., SMCC): Used for controlled conjugation (e.g., Antibody-Enzyme).[8][9] One end reacts with an amine, the other with a sulfhydryl.[1][10] Result: Directed coupling (A
B).
Solubility & Spacer Arm Physics[6]
-
Hydrophobic (DSS): Membrane permeable.[2][4][5] Excellent for intracellular crosslinking.[2][4][5] Requires DMSO/DMF for solvation.[2][5]
-
Hydrophilic (BS3, Sulfo-NHS): Membrane impermeable. Ideal for cell-surface labeling to avoid intracellular background.
Comparative Data Table
| Reagent | Type | Solubility | Spacer Arm ( | Primary Application |
| DSS | Homobifunctional | Organic (DMSO/DMF) | 11.4 | Intracellular crosslinking; Structural MS |
| BS3 | Homobifunctional | Water Soluble | 11.4 | Cell-surface protein crosslinking |
| SMCC | Heterobifunctional | Organic (DMSO/DMF) | 8.3 | Antibody-Drug Conjugates (ADCs); Enzyme labeling |
| Sulfo-SMCC | Heterobifunctional | Water Soluble | 8.3 | Sensitive protein conjugation (no organic solvents) |
| EDC/NHS | Zero-Length | Water Soluble | 0 | Carboxyl-to-Amine coupling (activation required) |
Master Protocol: Universal NHS-Ester Coupling
This protocol is designed for Sulfo-NHS-LC-Biotin or BS3 labeling but applies to most water-soluble NHS esters.
Phase 1: Buffer Exchange (The Most Critical Step)
Objective: Remove competing amines.
-
Protocol: Perform dialysis or size-exclusion chromatography (e.g., Zeba Spin Columns) into PBS (pH 7.2) or HEPES (pH 7.5) .
-
Prohibition: Do NOT use Tris, Glycine, or Imidazole.[11] These contain primary amines that will instantly quench your reagent.
Phase 2: Reagent Preparation
Objective: Minimize hydrolysis before reaction.
-
Equilibrate reagent vial to room temperature before opening (prevents condensation).[2][5]
-
Dissolve crosslinker in water (for Sulfo-NHS) or dry DMSO (for standard NHS) to a 10 mM stock.
-
Immediate Action: Use immediately. Do not store reconstituted NHS esters.[2][5]
Phase 3: The Reaction
-
Add crosslinker to protein solution.[1][2][9]
-
Target Ratio: 20-fold molar excess for labeling; 10-fold for crosslinking.
-
-
Incubate for 30 minutes at Room Temperature or 2 hours at 4°C .
-
Note: Reaction rate is temperature-dependent.
-
Phase 4: Quenching & Purification
Objective: Stop the reaction and remove byproducts.
-
Add Quenching Buffer (1M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes. The Tris acts as a scavenger amine.
-
Desalt using a spin column or dialysis cassette to remove the hydrolyzed leaving group and excess reagent.
Workflow Visualization: Decision Matrix
Use this logic flow to determine the correct experimental setup.
Caption: Logic tree for selecting the optimal amine-reactive crosslinker based on target and environment.
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
Problem: Low Conjugation Yield
-
Root Cause 1: Buffer Incompatibility. Did you use Tris? Even trace amounts of glycine from a previous purification step can ruin the reaction.
-
Fix: Dialyze extensively against PBS.
-
-
Root Cause 2: pH Drift. NHS reactions release acid (N-hydroxysuccinimide is acidic). In unbuffered water, pH drops, stopping the reaction.
-
Fix: Ensure buffering capacity is at least 50 mM.
-
-
Root Cause 3: Hydrolysis. The reagent was wet or old.
-
Fix: Use single-use "No-Weigh" packaging formats or desiccate stocks rigorously.
-
Problem: Precipitation of Protein
-
Root Cause: Over-modification. Modifying too many lysines changes the isoelectric point (pI) and hydrophobicity of the protein.
-
Fix: Reduce molar excess from 20x to 10x or 5x. Switch to a sulfonated (hydrophilic) crosslinker like BS3 or Sulfo-SMCC to maintain solubility.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry Guide.
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
-
Sigma-Aldrich (Merck). Crosslinking Reagents Technical Handbook.
Sources
- 1. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DSS (disuccinimidyl suberate), 50 mg - FAQs [thermofisher.com]
Methodological & Application
Application Note: A Detailed Guide to Protein Labeling with N-Hydroxysuccinimide Esters, Featuring Z-L-Methionine NHS Ester for Advanced Bioconjugation
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific rationale for protein labeling using N-hydroxysuccinimide (NHS) esters. The primary focus is on the robust and widely applicable method of targeting primary amines on proteins. We delve into the core chemical principles, protocol optimization, purification, and characterization. Furthermore, this note addresses the specialized application of labeling proteins with Z-L-methionine N-hydroxysuccinimide ester, a sophisticated technique for introducing a protected amino acid onto a protein surface. This advanced section explores the strategic purpose of such a modification, the multi-step workflow involving a critical deprotection step, and the significant challenges inherent to the process, thereby offering a complete guide from fundamental principles to complex bioconjugation strategies.
Part 1: The Foundation - Understanding and Mastering NHS Ester Chemistry for Protein Labeling
The Core Principle: Amine-Reactive Chemistry
N-hydroxysuccinimide (NHS) esters are one of the most prevalent classes of reagents for the chemical modification of proteins.[1] Their popularity stems from their ability to efficiently and selectively react with primary amines (–NH₂) to form stable, covalent amide bonds.[1][2] In a typical protein, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues.[3][4]
The reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide group and forming the desired amide linkage.[1]
However, this desired reaction (aminolysis) is in constant competition with hydrolysis, where water acts as the nucleophile, converting the NHS ester into an unreactive carboxylic acid.[3][5] The success of any protein labeling experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.[6]
Figure 1: Reaction mechanism of NHS ester with a primary amine.
Critical Parameters for Successful Labeling
Optimizing the reaction environment is paramount for achieving high labeling efficiency while preserving protein integrity.
-
pH: This is the most critical factor.[6] The reaction requires the amine to be in its deprotonated, nucleophilic state (-NH₂). At acidic pH (<7), amines are protonated (-NH₃⁺) and unreactive.[7] As the pH increases, the concentration of nucleophilic amines increases, but the rate of NHS ester hydrolysis also accelerates dramatically.[3][5] The optimal balance is typically struck within a pH range of 8.3 to 8.5 .[7] For pH-sensitive proteins, a lower pH (e.g., 7.4) can be used, but this requires longer incubation times.[4]
-
Buffer Selection: The choice of buffer is crucial. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[5][6] Recommended buffers include phosphate-buffered saline (PBS) and sodium bicarbonate or borate buffers.[4]
-
Reagent Preparation and Stability: NHS esters are moisture-sensitive.[3] They should be stored desiccated at -20°C.[2] Reagent stock solutions should be prepared immediately before use in an anhydrous, water-miscible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][7] Note that DMF can degrade to form dimethylamine, which will react with the NHS ester; always use high-quality, amine-free DMF.[7]
Step-by-Step General Protocol for Protein Labeling
This protocol provides a robust starting point for labeling a protein with a generic NHS ester reagent (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the stock buffer contains amines, perform a buffer exchange via dialysis or a desalting column into the reaction buffer. The optimal protein concentration is between 1-10 mg/mL.[7]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]
-
Calculate Molar Excess: Determine the molar ratio of NHS ester to protein. A 5- to 20-fold molar excess of the ester is a common starting point.[5] This may require empirical optimization.
-
Reaction Incubation: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4] If the label is light-sensitive, protect the reaction from light.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted label and byproducts. Size-exclusion chromatography (desalting column) is the most common and effective method.[4]
Figure 2: General experimental workflow for protein labeling with NHS esters.
Characterization and Troubleshooting
Characterization:
-
Degree of Labeling (DOL): This is the average number of label molecules per protein. It can be determined spectrophotometrically if the label has a distinct absorbance, by measuring the absorbance at 280 nm (for the protein) and at the label's λ_max.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can confirm the increase in molecular weight corresponding to the attached labels.[6]
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.3 - 8.5 | Optimal balance between amine nucleophilicity and NHS ester stability.[7] |
| Buffer | 0.1 M Sodium Bicarbonate/Borate | Amine-free to prevent competing reactions.[4] |
| Protein Conc. | 1 - 10 mg/mL | Promotes efficient reaction kinetics.[7] |
| Molar Excess | 5-20 fold (ester:protein) | Drives the reaction to completion; requires optimization.[5] |
| Temperature | 4°C to Room Temp | Lower temperatures can reduce hydrolysis and are gentler on sensitive proteins.[7] |
| Incubation Time | 1-4 hours (RT) or Overnight (4°C) | Allows sufficient time for the reaction to proceed.[4] |
Table 1: Summary of Key Reaction Parameters
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed NHS ester reagent.2. Competing amines in buffer (e.g., Tris).3. Reaction pH is too low. | 1. Use fresh, anhydrous solvent for reagent prep.2. Perform buffer exchange into an amine-free buffer.3. Increase buffer pH to 8.3-8.5. |
| Protein Precipitation | 1. Over-labeling alters protein charge/conformation.2. Hydrophobicity of the attached label. | 1. Reduce the molar excess of the NHS ester or decrease reaction time.2. Use a reagent with a more hydrophilic linker if available.[6] |
| Non-specific Labeling | 1. Reaction pH is too high (>8.5).2. Prolonged reaction time. | 1. Lower pH to the 7.5-8.0 range.2. Optimize incubation time with a time-course experiment.[5] |
Table 2: Troubleshooting Guide for NHS Ester Labeling
Part 2: Advanced Application - Z-L-Methionine NHS Ester for Multi-Step Bioconjugation
Strategic Rationale: Beyond Simple Labeling
Labeling a protein with Z-L-methionine NHS ester is not an end in itself. The Benzyloxycarbonyl (Z or Cbz) group is a classic amine-protecting group used extensively in peptide synthesis.[8] Its purpose is to temporarily block a reactive amine to allow other chemical transformations to occur elsewhere.[9]
Therefore, using Z-L-methionine NHS ester is a strategy to covalently attach a protected methionine molecule to the lysine residues and N-terminus of a target protein. This creates a new, unique reactive site on the protein surface that can be revealed in a subsequent step. The workflow is:
-
Conjugation: React the protein with Z-L-methionine NHS ester to form stable amide bonds at primary amines.
-
Deprotection: Remove the Z-group to expose the α-amine of the newly attached methionine.
-
Secondary Reaction: Utilize the now-free amine for a highly specific downstream application (e.g., ligation, attachment of a different molecule).
This approach could be used to introduce a single, uniquely reactive handle if all native amines are first blocked, or to add a new chemical functionality not originally present on the protein.
The Critical Challenge: Deprotection without Denaturation
The primary obstacle in this multi-step process is the deprotection of the Z-group. Standard methods for Z-group cleavage are harsh and often incompatible with maintaining the native structure and function of a protein.[8]
-
Catalytic Hydrogenation (H₂/Pd): This is a very mild and effective method for small molecules but is often impractical for proteins.[10] The palladium catalyst can be poisoned by sulfur-containing residues (like the methionine itself and cysteine) and can cause protein aggregation or denaturation.
-
Strong Acids (HBr in Acetic Acid): This is a common deprotection cocktail in peptide synthesis but is strongly denaturing and will likely destroy the tertiary structure of most proteins.[9]
Successfully applying this technique requires developing custom, milder deprotection conditions or using it on exceptionally robust proteins that can withstand and refold after such treatments. This is a significant experimental challenge that moves the procedure from a standard protocol into the realm of advanced protein engineering.
Conceptual Protocol for Z-L-Methionine Labeling and Deprotection
Step 1: Labeling Protocol The labeling reaction itself follows the general NHS ester protocol outlined in Part 1. The Z-L-methionine NHS ester would be dissolved in DMSO and added to the protein solution in a bicarbonate buffer at pH 8.3. Purification would proceed via size-exclusion chromatography to remove unreacted material.
Step 2: Deprotection (Proceed with Caution) This step requires extensive optimization and may not be feasible for all proteins.
-
Buffer Exchange: Transfer the Z-L-methionine-labeled protein into a buffer suitable for the deprotection chemistry, which itself is a challenge.
-
Test Deprotection Conditions: On a small scale, test various deprotection strategies. This could involve exploring transfer hydrogenation methods or milder acidic conditions.
-
Analysis: After the deprotection attempt, immediately neutralize the pH and analyze the protein for integrity (via SDS-PAGE, SEC) and function (via activity assay). Mass spectrometry would be required to confirm the removal of the Z-group.
Due to the high risk of protein denaturation, this advanced application should only be considered when other, milder bioconjugation chemistries are not suitable for the desired scientific goal.
Figure 3: Multi-step workflow for using Z-L-methionine NHS ester.
Conclusion
NHS ester chemistry provides a powerful and versatile tool for the covalent modification of proteins. By understanding and carefully controlling key reaction parameters like pH and buffer composition, researchers can reliably label proteins for a vast array of applications. The general protocol provided herein serves as a validated starting point for these experiments.
The use of Z-L-methionine NHS ester represents a more complex, multi-step bioconjugation strategy aimed at introducing a new, protected reactive site onto a protein. While conceptually powerful, this method is fraught with significant challenges, most notably the need for a deprotection step that does not compromise the protein's structural and functional integrity. This advanced technique should be approached with a clear understanding of the risks and a commitment to extensive empirical optimization.
References
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, February 23). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
PubMed. (2009, May 15). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Retrieved from [Link]
- Carpino, L. A., & El-Faham, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 118(22), 11645-11767.
-
National Center for Biotechnology Information. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
bioRxiv. (2021, February 27). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids allows access to masked epitopes in live neurons. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Retrieved from [Link]
-
arigo biolaboratories. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
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- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Mastering Antibody Labeling: A Precision Guide to NHS-Ester Chemistry
Introduction: The Gold Standard of Bioconjugation
N-hydroxysuccinimide (NHS) ester chemistry remains the most robust and versatile method for labeling antibodies. Whether you are attaching fluorophores, biotin, or drug payloads, the reaction targets primary amines (
However, the simplicity of this reaction is deceptive. It is a kinetic race between aminolysis (forming the desired bond) and hydrolysis (destroying the reagent). This guide moves beyond basic kit instructions to explain the causality behind every step, ensuring you achieve high Degree of Labeling (DOL) and preserve antibody affinity.
The Mechanism: A Kinetic Race
To master this protocol, you must understand the competition occurring in your test tube. NHS esters are electrophilic; they are attacked by nucleophiles.
-
The Goal: A nucleophilic attack by the primary amine of the antibody (Aminolysis), creating a stable amide bond.
-
The Enemy: A nucleophilic attack by water (Hydrolysis), creating a non-reactive carboxylic acid.
Mechanism Diagram[2]
Figure 1: The kinetic competition. Path A (Green) is the desired conjugation. Path B (Red) is the irreversible inactivation of the reagent by water.
Pre-Conjugation Checklist: The "Go/No-Go" Phase
90% of labeling failures occur before the reagent is even added. Use this checklist to validate your input material.
A. Buffer Compatibility
CRITICAL: You cannot use buffers containing primary amines.[2][3] They will act as "scavengers," reacting with the NHS ester before it reaches your antibody.
| Buffer System | Status | Reason |
| PBS (Phosphate Buffered Saline) | Recommended | Amine-free. Physiological pH.[4] |
| Sodium Bicarbonate / Carbonate | Excellent | Higher pH (8.[5][6]3) drives reaction speed. |
| Borate Buffer | Good | Efficient, but avoid if conjugating to sugars. |
| HEPES | Acceptable | Amine-free.[4][5][6] |
| Tris (Tris-HCl) | FORBIDDEN | Contains amines.[4][2][3][5] Will kill the reaction. |
| Glycine | FORBIDDEN | Contains amines.[4][2][3][7][8] Used for quenching only. |
B. Protein Purity & Concentration[5][9]
-
Concentration: Target 1–10 mg/mL .
-
Why? At low concentrations (<1 mg/mL), hydrolysis (Path B) becomes statistically more likely than aminolysis (Path A) because water molecules vastly outnumber protein amines.
-
-
Carrier Proteins: The antibody must be free of BSA or Gelatin.[5] These are proteins rich in lysines and will soak up your dye.
-
Additives: Sodium Azide (
mM) is generally okay, but thimerosal can interfere.[4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step Protocol
Materials Required[3][4][5][6][9][10][11][12][13][14][15][16]
-
Antibody (Purified, in PBS or Carbonate buffer).
-
Anhydrous DMSO or DMF (High quality, stored over molecular sieves).
-
Desalting Column (e.g., Sephadex G-25, PD-10, or Zeba Spin).
Workflow Diagram
Figure 2: The operational workflow. Note that dye solubilization (Step 2) must happen immediately before mixing.
Detailed Steps
1. Prepare the Antibody
Ensure your antibody is in PBS or Sodium Bicarbonate (pH 8.3). If it is in Tris, perform a buffer exchange using a dialysis cassette or a spin desalting column.
-
Tip: Adjust pH to 8.3 using 1M Sodium Bicarbonate (10% v/v) to maximize lysine reactivity without denaturing the protein.
2. Calculate Molar Excess
You typically need a 10-fold to 20-fold molar excess of dye to antibody.
-
Formula:
-
Rule of Thumb: For 1 mg of IgG (~150 kDa), use ~50-100 µg of NHS-dye.
3. Solubilize the NHS-Ester
CRITICAL: NHS esters hydrolyze in minutes in water.[9]
-
Dissolve the dye in anhydrous DMSO or DMF immediately before use.[6]
-
Do not prepare stock solutions for storage.[2] Once dissolved, use it or lose it.[3]
4. Incubation
-
Add the dye solution to the antibody slowly while vortexing gently.
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Note: Reaction times >2 hours yield diminishing returns due to hydrolysis.
5. Quenching (Optional)
Add 1M Tris (pH 8.0) to a final concentration of 50-100 mM. Incubate for 10 minutes. This reacts with any remaining free NHS-ester, preventing it from reacting non-specifically during purification.
6. Purification
Remove the unreacted free dye.[2][10][11]
-
Method: Gravity flow columns (Sephadex G-25) or Spin Columns (Zeba).
-
Why: Free dye will skew your concentration measurements and cause high background in assays.
Quality Control: Calculating Degree of Labeling (DOL)
Simply measuring absorbance at the dye's max wavelength (
The Correction Factor (CF)
Most dyes have a Correction Factor (CF =
-
FITC CF
0.30[10] -
Alexa Fluor 488 CF
0.11 -
Cy5 CF
0.05 (Check your specific dye's datasheet).
The Formula
-
Correct the Protein Absorbance (
):ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Calculate Protein Concentration (
): (For IgG, ) -
Calculate DOL:
Troubleshooting
| Issue | Probable Cause | Solution |
| Low DOL (< 1) | Hydrolysis of reagent. | Ensure DMSO is anhydrous.[5] Do not store dissolved dye. Check buffer pH.[4][2][3][5][6][12] |
| Low DOL (< 1) | Interfering agents. | Ensure antibody is not in Tris or Glycine.[2] Remove BSA.[5][6] |
| Precipitation | Over-labeling. | The dye is hydrophobic. Reduce molar excess (try 5x or 8x). |
| High Background | Free dye remaining.[10] | Inefficient purification. Re-run desalting column or dialyze longer. |
References
Sources
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
Application Note: Buffer Optimization for NHS Ester Protein Modification
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is the gold standard for bioconjugation, widely used to crosslink proteins, attach fluorescent labels, or immobilize ligands.[1][2][3] While the chemistry is robust, experimental failure is frequently caused by a single variable: buffer composition .
This guide moves beyond basic instructions to explain the physicochemical rationale behind buffer selection. It provides a self-validating protocol designed to maximize conjugation efficiency while minimizing reagent hydrolysis.
The Chemistry of Conjugation
To optimize conditions, one must understand the kinetic competition occurring in the reaction vessel. NHS esters react with primary amines (
The Kinetic "Tug-of-War"
-
Acylation (Desired): Requires the amine to be unprotonated (nucleophilic).[3]
-
Hydrolysis (Undesired): Water attacks the ester, permanently inactivating the reagent.
The pH Dilemma:
-
pH < 7.0: Amines are protonated (
) and non-nucleophilic.[5] Reaction rate is negligible. -
pH > 9.0: Hydrolysis dominates. The half-life of an NHS ester drops from hours at pH 7.0 to mere minutes at pH 9.0 [1][2].[3]
-
The Sweet Spot: pH 8.3 – 8.5 .[1][5][6] This range maintains sufficient unprotonated amines for rapid acylation while keeping hydrolysis manageable [3].
Reaction Mechanism Diagram
The following diagram illustrates the competing pathways and the critical role of pH.[3]
Figure 1: Kinetic competition between Amine Acylation (Green path) and Hydrolysis (Red dashed path).
Buffer Selection Strategy
The most common cause of failure is the presence of "nucleophilic imposters"—buffers containing primary amines that competitively react with the NHS ester.
Buffer Compatibility Matrix
| Buffer System | pH Range | Compatibility | Technical Notes |
| Sodium Bicarbonate | 8.3 – 8.5 | Excellent | The gold standard. Provides optimal pH for Lysine reactivity. |
| PBS (Phosphate) | 7.2 – 7.5 | Good | Standard for sensitive proteins. Reaction is slower; requires longer incubation.[5] |
| Borate | 8.5 – 9.0 | Good | High buffering capacity at alkaline pH. Caution: Can complex with cis-diols (sugars). |
| HEPES / MOPS | 7.2 – 8.0 | Compatible | Good non-amine alternatives to PBS. |
| Tris (Tris-HCl) | 7.0 – 9.0 | FATAL | Contains primary amines.[2][3][4][7] Will consume all reagent. Use only for quenching. |
| Glycine | N/A | FATAL | Contains primary amines. Use only for quenching. |
| Imidazole | N/A | Poor | Often present in His-tag purification. Nucleophilic; must be removed. |
Critical Additive Considerations
-
Sodium Azide: Acceptable at low concentrations (< 3 mM or 0.02%).[4][7] High concentrations can interfere [2].
-
BSA/Gelatin: Do not use carrier proteins during labeling; they will be labeled along with your target.
-
Organic Solvents (DMSO/DMF): Essential for hydrophobic NHS esters.[7] Must be anhydrous and amine-free . Old DMF breaks down into dimethylamine, which destroys the reagent [4].
Validated Protocol: Antibody Labeling
This protocol is designed for labeling 1 mg of IgG with an NHS-fluorophore.[2] It includes a critical "Stop" step to validate the reaction endpoint.
Reagents[2][4][8][9][10][11][12]
-
Protein: 1 mg IgG in PBS (free of BSA/Azide).
-
Reagent: NHS-Ester Fluorophore (dissolved in anhydrous DMSO).
-
Quench Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.[8]
Experimental Workflow
Figure 2: Step-by-step workflow ensuring removal of interfering amines before reaction and removal of unreacted dye after.
Detailed Steps
-
Buffer Exchange (Critical): If your protein is in Tris or contains BSA, you must exchange it into the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column.[9][8]
-
Why: Tris will compete for the label; Bicarbonate at pH 8.3 optimizes the reaction rate [5].
-
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO to 10 mM.
-
Why: NHS esters hydrolyze in moisture. Do not store aqueous stocks.
-
-
Reaction: Add the NHS ester to the protein solution.
-
Target: 10-20 fold molar excess of dye to protein.
-
Solvent Limit: Keep final DMSO volume < 10% to prevent protein denaturation.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.
-
Quenching: Add 10% volume of 1 M Tris (pH 8.0) or 1 M Glycine . Incubate for 15 mins.
-
Why: This deliberately uses the "incompatible" buffer to scavenge any remaining active NHS ester, preventing non-specific binding during purification [2].
-
-
Purification: Pass the reaction through a desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove free dye and the Tris quencher.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No/Low Labeling | Interfering Buffer | Ensure protein was desalted into Bicarbonate/PBS. Check for Tris/Glycine in original buffer.[2][4] |
| No/Low Labeling | Hydrolyzed Reagent | NHS ester was stored in water or wet DMSO. Use fresh dry solvent. |
| Precipitation | Over-labeling | Too many hydrophobic dyes attached. Reduce molar excess (try 5x or 10x). |
| Protein Inactivity | Lysine Modification | Critical Lysine in active site modified. Try N-terminal specific labeling (pH 6.0) or different chemistry (Cysteine/Maleimide). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Zero-Length Crosslinkers.
-
Thermo Fisher Scientific. (n.d.).[10] NHS Ester Reaction Chemistry and Protocols. Retrieved from ThermoFisher.com.[9] Link
-
BenchChem. (2025).[3][5][11] An In-depth Technical Guide to NHS Ester Reaction Chemistry. Link
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Protocol. Retrieved from Lumiprobe.com. Link
-
Sigma-Aldrich (Merck). (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Link
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Efficient Quenching of Unreacted Z-L-Methionine N-Hydroxysuccinimide Ester
Introduction & Scope
Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-NHS) is a specialized heterobifunctional reagent widely used in proteomics, metabolic labeling, and peptide synthesis.[1] It serves to introduce a methionine residue—protected at the N-terminus by a Carbobenzyloxy (Cbz or Z) group—onto primary amines (lysine residues or N-termini) of proteins and peptides.[1]
The critical challenge with Z-Met-NHS is its hydrophobicity and the reactivity of the NHS ester. If unreacted ester remains in solution after the desired conjugation time, it can lead to:
-
Non-Specific Labeling: Reaction with amines in downstream processing buffers.
-
Cross-Reactivity: Interference with subsequent enzymatic steps or binding assays.
-
Sample Heterogeneity: Over-labeling that alters protein solubility or isoelectric point (pI).
This guide provides a rigorous, field-proven protocol for quenching Z-Met-NHS, ensuring the chemical integrity of your bioconjugate.
Chemical Basis & Mechanism[1]
The Reagent: Z-Met-NHS[1]
-
Z (Carbobenzyloxy) Group: A hydrophobic protecting group that prevents the
-amine of the methionine from reacting, ensuring the reagent does not polymerize. -
Methionine Side Chain: Contains a thioether, which is stable during NHS coupling but susceptible to oxidation.
-
NHS Ester: The leaving group that facilitates the nucleophilic attack by primary amines.
The Quenching Mechanism
Quenching is a competitive reaction.[2][3] We introduce a "decoy" primary amine in vast molar excess. This small molecule attacks the remaining NHS esters faster than the target protein (due to concentration and steric freedom) and faster than hydrolysis (at optimized pH).
Primary Reaction (Conjugation):
Quenching Reaction:
Visualizing the Pathway
Figure 1: Competitive reaction pathway showing the divergence between the desired protein conjugation and the quenching of excess reagent.
Selection of Quenching Agent[2]
Choosing the right quencher is critical for Z-Met-NHS due to the reagent's hydrophobicity.[1]
| Quenching Agent | Chemical Structure | Charge (pH 8.[2]0) | Recommended For | Potential Drawbacks |
| Ethanolamine | Neutral | General Purpose. Maintains neutral surface charge.[1] | High reactivity; requires careful pH adjustment. | |
| Glycine | Negative (-1) | Solubility Issues. Adds polarity to hydrophobic aggregates.[1] | Can alter the pI of the protein; carboxyl group may interfere with downstream carboxyl-targeting assays. | |
| Tris | Positive/Neutral | Convenience. Often available as a buffer.[1] | Sterically bulky; slower reaction rate than ethanolamine. |
Expert Recommendation: Use Ethanolamine for Z-Met-NHS.[1] Since the "Z" group and Methionine are hydrophobic, adding a neutral quencher prevents unexpected precipitation that might occur if you drastically alter the local charge environment with Glycine.
Detailed Protocol
Materials Required[1][4][5][6]
-
Reaction Mixture: Your ongoing Z-Met-NHS + Protein conjugation.[1]
-
Quenching Stock: 1.0 M Ethanolamine, pH adjusted to 8.0 (using HCl).
-
Note: Ethanolamine is very basic; failure to adjust pH will denature your protein.
-
-
Desalting Column: PD-10, Zeba Spin, or dialysis cassette (MWCO appropriate for your protein).[1]
-
Solvent: Anhydrous DMSO or DMF (for initial reagent solubilization).[1][4]
Experimental Workflow
Step 1: Preparation of Z-Met-NHS[1]
-
Dissolve: Z-Met-NHS is hydrophobic.[1] Dissolve it in anhydrous DMSO or DMF at 10-50 mM before adding to the aqueous protein solution.
-
Ratio: Use a 10-20 fold molar excess of Z-Met-NHS over the protein target.[1]
Step 2: Conjugation (The "Active" Phase)[1]
-
Incubate protein (pH 7.2–8.0) with Z-Met-NHS for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
Step 3: Quenching (The "Stop" Phase)[1][5]
-
Calculate: Determine the molar amount of Z-Met-NHS originally added to the reaction.
-
Add Quencher: Add 1.0 M Ethanolamine (pH 8.0) to a final concentration of 50–100 mM .
-
Self-Validation: This ensures at least a 50-fold molar excess over the NHS ester, driving the reaction to pseudo-first-order kinetics where quenching is instantaneous relative to hydrolysis.
-
-
Incubate: Mix gently and incubate for 15–20 minutes at RT.
Step 4: Purification (Removal of Waste)[1]
-
The reaction now contains:
-
Method: Apply the mixture to a Desalting Column (e.g., Sephadex G-25) equilibrated with your storage buffer (e.g., PBS).
-
Elution: Collect the protein fraction (void volume). The small waste molecules will be retained in the column.
Workflow Diagram
Figure 2: Step-by-step experimental workflow from reagent preparation to final purified conjugate.[1][2][4]
Validation & QC
How do you know the quenching worked?
-
TNBS Assay (Trinitrobenzenesulfonic acid):
-
Principle: Reacts with free primary amines to generate an orange color (420 nm).
-
Test: Take an aliquot after quenching but before purification. If quenching is complete, the free amine signal (from the excess Ethanolamine) will be massive.
-
Real Validation: The true test is LC-MS of the purified protein. You should see the mass shift corresponding to Z-Met (+263 Da approx) but no additional mass shifts corresponding to reaction with the quenching buffer or cross-linking.
-
-
Reverse-Phase HPLC:
-
Run the reaction mixture. You should see distinct peaks for the Protein Conjugate and the Z-Met-Ethanolamine adduct (which will elute later due to the hydrophobic Z-group).[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon adding Z-Met-NHS | Reagent insolubility in aqueous buffer. | Increase organic co-solvent (DMSO) to 10-20% v/v. Add reagent slowly while vortexing.[1] |
| Low Conjugation Efficiency | Hydrolysis competed with aminolysis. | Ensure pH is < 8.[3][6]5. Avoid buffers with free amines (Tris) during the conjugation step.[3][7][8][5] |
| Protein Aggregation | Over-labeling with hydrophobic Z-Met.[1] | Reduce molar excess of Z-Met-NHS. Use Glycine as a quencher to add charge and aid solubility. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and quenching protocols).
-
[1]
-
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols.
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational paper on crosslinking parameters including pH and quenching).
-
[1]
-
-
BenchChem. (2025).[9] Application Notes and Protocols for Quenching NHS Ester Reactions.
-
[1]
-
Sources
- 1. L-Methionine (CAS 63-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. confluore.com [confluore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Covalent Labeling of Cell Surface Proteins using Z-L-Methionine N-Hydroxysuccinimide Ester
Introduction
The study of the cell "surfaceome," the complete set of proteins expressed on the cell surface, is fundamental to understanding cell signaling, adhesion, and transport. These proteins are critical drug targets and diagnostic markers. A key technique for studying the surfaceome is covalent labeling, which involves attaching a stable molecular tag to proteins on live cells. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for this purpose due to their ability to efficiently and selectively label primary amines under physiological conditions[1][2].
This application note provides a detailed guide to the principles and practice of cell surface protein labeling using a specific amine-reactive compound: Z-L-methionine N-hydroxysuccinimide (NHS) ester. This reagent covalently attaches a Z-protected L-methionine molecule to surface proteins. While less common than biotin or fluorophore tags, the introduction of a methionine moiety offers unique potential for subsequent, targeted chemical modifications or for studies involving methionine-specific interactions.
This document will explain the underlying chemistry, provide comprehensive, step-by-step protocols for use with both adherent and suspension cells, and discuss critical experimental parameters to ensure robust and reproducible results.
Principle of the Method
The core of this technique is the reaction between the NHS ester group and primary amines on proteins. Primary amines are found at the N-terminus of all proteins and on the side chain of lysine residues[1]. In the slightly alkaline conditions (pH 7.2-8.5) of a typical labeling buffer, these amines are deprotonated and act as strong nucleophiles[3][4].
The amine attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct[1][5]. Because the Z-L-methionine NHS ester is not cell-permeable, this reaction is restricted to the extracellular domains of membrane proteins when performed on live cells, especially when conducted at low temperatures (4°C) to inhibit endocytosis[6]. The "Z" (benzyloxycarbonyl) group protects the amine of the methionine itself, ensuring it does not self-react.
Chemical Reaction
The diagram below illustrates the fundamental reaction between a primary amine on a cell surface protein and the Z-L-methionine NHS ester.
Caption: NHS ester reaction with a protein's primary amine.
Experimental Workflow
The overall process involves preparing the cells, performing the labeling reaction on ice, quenching any unreacted NHS ester, and then preparing the cells for downstream analysis.
Caption: Overall experimental workflow for cell surface labeling.
Materials and Reagents
| Item | Specifications |
| Cells | Adherent or suspension cell line of interest. |
| Culture Medium | Appropriate complete growth medium for the cell line. |
| Labeling Reagent | Z-L-methionine N-hydroxysuccinimide (NHS) ester. |
| Solvent | Anhydrous, high-quality Dimethylsulfoxide (DMSO)[3][7]. |
| Labeling Buffer | Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS), pH 8.0. |
| Wash Buffer | Ice-cold DPBS, pH 7.4. |
| Quenching Buffer | 100 mM Glycine or Tris in DPBS, pH 7.4[4][8]. |
| Cell Scraper | For adherent cells. |
| Centrifuge | Refrigerated, capable of 300-500 x g. |
| Microcentrifuge Tubes | 1.5 mL, low-retention. |
| Pipettes and Tips | Standard laboratory set. |
| Ice Bucket | |
| Cell Lysis Buffer | e.g., RIPA buffer with protease inhibitors. |
| Protein Assay Kit | e.g., BCA or Bradford assay kit. |
Detailed Step-by-Step Protocols
Part A: Reagent Preparation
Critical Consideration: NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired labeling of amines. The rate of hydrolysis increases significantly with pH[1][4]. Therefore, stock solutions must be prepared in an anhydrous organic solvent and used immediately after dilution into aqueous labeling buffer.
-
Prepare Labeling Buffer: Adjust the pH of ice-cold DPBS to 8.0 using 1 M NaOH. Keep on ice.
-
Prepare Quenching Buffer: Dissolve glycine or Tris to a final concentration of 100 mM in DPBS (pH 7.4). Store at 4°C.
-
Prepare NHS Ester Stock Solution:
-
Bring the vial of Z-L-methionine NHS ester to room temperature before opening to prevent water condensation[7].
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, if the molecular weight is 392.4 g/mol , dissolve 3.92 mg in 1 mL of anhydrous DMSO.
-
Note: This stock solution is not stable and should be prepared fresh immediately before each experiment[9]. Do not store aqueous dilutions.
-
Part B: Cell Preparation
Expert Insight: The health and state of the cells are paramount for successful and specific surface labeling. Dead cells have compromised membranes and will allow the NHS ester to enter and label intracellular proteins non-specifically, leading to high background[10][11]. Always begin with a highly viable cell population (>95%).
For Adherent Cells:
-
Culture cells in plates until they reach 80-90% confluency.
-
Gently aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold Wash Buffer (DPBS, pH 7.4). This step is crucial to remove serum proteins from the medium, which would otherwise be labeled and create a high background signal[12].
For Suspension Cells:
-
Transfer the cell culture to a conical tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in ice-cold Wash Buffer (DPBS, pH 7.4).
-
Repeat the centrifugation and wash step for a total of two washes.
-
After the final wash, resuspend the cells in ice-cold Labeling Buffer (DPBS, pH 8.0) at a concentration of 1-5 x 10⁶ cells/mL.
Part C: Cell Surface Labeling Protocol
Causality: All incubation steps are performed at 4°C or on ice. This low temperature minimizes membrane fluidity and, critically, inhibits endocytosis, the process by which cells internalize portions of their plasma membrane. This ensures the labeling reaction is confined to the cell surface[6].
-
Prepare Working Labeling Solution: Immediately before labeling, dilute the 10 mM Z-L-methionine NHS ester stock solution into ice-cold Labeling Buffer (pH 8.0) to a final concentration of 0.1-0.5 mM. The optimal concentration may need to be determined empirically for your specific cell type.
-
Labeling Reaction:
-
For Adherent Cells: Add the working labeling solution to the washed cell monolayer, ensuring the cells are completely covered.
-
For Suspension Cells: Add an equal volume of 2X working labeling solution to the cell suspension.
-
-
Incubate: Place the plate or tube on a gently rocking platform in a 4°C cold room or on ice for 30 minutes. Protect from light if the downstream application is fluorescence-based.
-
Quench Reaction:
-
Rationale: To stop the labeling reaction and prevent non-specific labeling during subsequent steps, any unreacted NHS ester must be deactivated. This is achieved by adding an excess of a small molecule with a primary amine, such as glycine or Tris, which will react with and cap all remaining NHS esters[8].
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM[8]. For example, add 1/4 volume of 100 mM Glycine solution.
-
-
Final Washes:
-
Pellet suspension cells (300 x g, 5 min, 4°C) or aspirate solution from adherent cells.
-
Wash the cells three times with ice-cold Wash Buffer (DPBS, pH 7.4) to remove unreacted reagent and quenching buffer.
-
Part D: Downstream Processing and Analysis
After labeling, the cells are ready for various downstream applications.
-
Cell Lysis: Resuspend the final cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay to ensure equal loading for subsequent analysis.
-
Analysis:
-
SDS-PAGE/Western Blot: Labeled proteins can be separated by gel electrophoresis. Detection of the Z-L-methionine tag would require a specific antibody that recognizes either the Z-group or the methionine structure. Alternatively, this tag serves as a handle for further derivatization.
-
Mass Spectrometry: The addition of the Z-L-methionine moiety will cause a predictable mass shift on lysine residues and N-termini, which can be identified in proteomics workflows.
-
Troubleshooting & Key Considerations
| Problem | Potential Cause | Solution |
| High Background Signal | 1. Incomplete removal of serum proteins.[12]2. Cell death leading to intracellular labeling.[10]3. Ineffective quenching. | 1. Ensure at least two thorough washes with ice-cold PBS before labeling.2. Confirm cell viability is >95% before starting. Handle cells gently.3. Ensure quenching buffer is at the correct concentration and incubate for the full time. |
| Low Labeling Efficiency | 1. Hydrolyzed NHS ester reagent.2. Suboptimal pH of labeling buffer.3. Presence of primary amines in buffers (e.g., Tris).[4] | 1. Prepare NHS ester stock solution fresh in anhydrous DMSO immediately before use.2. Verify the pH of the labeling buffer is between 7.2 and 8.5.[4]3. Use amine-free buffers like PBS, HEPES, or borate for the labeling step. |
| Poor Cell Viability Post-Labeling | 1. Reagent concentration is too high.2. Prolonged incubation time. | 1. Perform a dose-response curve to find the optimal NHS ester concentration that balances labeling efficiency with cell health.2. Reduce incubation time; 30 minutes is typically sufficient. |
References
- Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Bio-protocol.
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Benchchem.
- Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - ES.
- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Benchchem.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - HK.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- Reactive Dyes & Biotin. Biotium.
- Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC.
- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
- Amine-Reactive Probes. Thermo Fisher Scientific.
- Amine-Reactive Probes. the Joseph Lab.
- Surface Staining. University of Utah Flow Cytometry.
- Cell Viability. Sartorius.
- BestProtocols: Viability Staining Protocol for Flow Cytometry. Thermo Fisher Scientific - US.
- 7-Amino Actinomycin D (7-AAD) Cell Viability Flow Cytometry Protocol. R&D Systems.
- Cell Viability Assessment. Flow cytometry.
- (+)-L-Methionine methyl ester. CAS Common Chemistry.
- US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
- Preparation of N-hydroxysuccinimide ester. ChemicalBook.
- Chemical Properties of L-Methionine (CAS 63-68-3). Cheméo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Surface Staining - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
- 12. bio-protocol.org [bio-protocol.org]
N-terminal specific labeling using NHS esters and native chemical ligation
Subtitle: Optimizing Selectivity via pH-Controlled NHS Esterification and Native Chemical Ligation (NCL)
Executive Summary
Site-specific protein labeling is a critical prerequisite for quantitative biophysical assays, including FRET, NMR, and antibody-drug conjugate (ADC) development. While stochastic labeling of lysine residues using N-hydroxysuccinimide (NHS) esters is robust, it creates heterogeneous populations that can obscure data or alter protein pharmacokinetics.
This Application Note details two distinct strategies to achieve N-terminal specificity:
-
Kinetic Selectivity (pH-Directed): Exploiting pKa differences between
-amines and -amines to drive preferential N-terminal labeling with NHS esters. -
Chemospecificity (Native Chemical Ligation): A "gold standard" approach utilizing N-terminal cysteine residues and thioesters (often generated in situ from NHS esters) to achieve 100% regioselectivity.
Scientific Foundation & Mechanisms
The pKa Discriminator (Method A)
The specificity of amine-reactive reagents is governed by the protonation state of the nucleophile. NHS esters react only with deprotonated (neutral) amines.
-
-amine (N-terminus): pKa
7.6 – 8.0. -
-amine (Lysine): pKa
10.5.[1]
At pH 6.5 – 7.0 , the N-terminal amine exists significantly in the unprotonated, reactive state, while lysine side chains remain >99% protonated (
Native Chemical Ligation (Method B)[2]
NCL relies on a reversible trans-thioesterification between a C-terminal thioester (or small molecule thioester) and an N-terminal cysteine (N-Cys).[2] This is followed by a spontaneous, irreversible S-to-N acyl shift , forming a native amide bond. This reaction is strictly chemoselective; it does not occur on internal cysteines or amines.
Mechanistic Pathways Diagram
The following diagram illustrates the divergent pathways for NHS ester usage: direct (pH-controlled) vs. indirect (NCL-mediated).
Caption: Comparative mechanistic flow of pH-directed labeling (Top) versus Thioester-mediated Native Chemical Ligation (Bottom).
Comparative Analysis of Methods
| Feature | Method A: pH-Directed NHS | Method B: NCL / Hybrid Thioester |
| Specificity | High Selectivity (~85-95%) | Absolute Specificity (100%) |
| Target Requirement | Any N-terminal amine | Must have N-terminal Cysteine |
| Reagent Availability | Ubiquitous (NHS-Fluorophores, Biotin) | Rare (Thioesters); See Protocol B for in-situ generation |
| Optimal pH | 6.5 – 7.0 (Strict) | 7.0 – 8.0 |
| Reaction Speed | Fast (30 min - 2 hrs) | Slow (4 hrs - Overnight) |
| Primary Risk | Hydrolysis of NHS ester reduces yield | Oxidation of Cysteine (requires TCEP) |
Experimental Protocols
Protocol A: pH-Directed N-Terminal Labeling
Best for: Proteins where genetic engineering (to add Cys) is impossible, or when ~90% purity is acceptable.
Materials:
-
Target Protein (Buffer exchanged into PBS, pH 6.5). Critical: Must be free of Tris or Ammonium ions.
-
NHS-Ester Probe (Dissolved in anhydrous DMSO).
-
0.1 M Phosphate Buffer, pH 6.5.
Workflow:
-
Buffer Exchange: Ensure protein is in pH 6.5 buffer. Residual high pH (e.g., pH 7.4 or 8.[3]0) will immediately trigger Lysine labeling.
-
Stoichiometry Calculation:
-
Due to rapid hydrolysis at pH 6.5, use a higher molar excess than standard protocols.
-
Recommendation: 5–10 molar equivalents of NHS ester.
-
-
Reaction:
-
Add NHS ester to protein dropwise while vortexing.
-
Incubate at 4°C for 4–12 hours or Room Temp for 2 hours. (Lower temperature favors aminolysis over hydrolysis).
-
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50mM to quench unreacted NHS esters.
-
Purification: Desalt via Zeba Spin columns or dialysis to remove hydrolyzed probe.
Protocol B: "One-Pot" Native Chemical Ligation (The Hybrid Method)
Best for: Absolute site-specificity using standard commercial NHS reagents. This protocol converts an NHS-probe into a Thioester for NCL.
Scientific Context: Most fluorophores are sold as NHS esters, not thioesters. This protocol utilizes MESNa (Sodium 2-mercaptoethanesulfonate) to convert the NHS ester to a thioester in situ, which then reacts specifically with an N-terminal Cysteine (generated via TEV cleavage or genetic insertion).[4]
Materials:
-
MESNa (Sigma-Aldrich).
-
TCEP (Tris(2-carboxyethyl)phosphine).
-
Ligation Buffer: 100 mM HEPES, 100 mM NaCl, pH 7.5.
Workflow:
-
Thioester Generation (Pre-incubation):
-
Protein Preparation:
-
Ensure N-terminal Cys is reduced. Incubate protein with 0.5 mM TCEP if necessary.
-
-
Ligation Reaction:
-
Add the "Thioester Mix" (from Step 1) to the protein solution.[6]
-
Final concentration of probe should be ~1–2 mM.
-
Add MPAA (4-mercaptophenylacetic acid) at 10 mM as a catalyst (optional but recommended for speed).
-
-
Incubation:
-
Incubate overnight at Room Temp or 37°C.
-
-
Verification:
-
Analyze via LC-MS. You should see a mass shift corresponding to the probe + amide bond, with no multiple labeling events.
-
Troubleshooting & Validation (Self-Correcting Systems)
| Observation | Root Cause | Corrective Action |
| Method A: Multiple labels observed on MS | pH was too high (>7.2). | Verify buffer pH at the moment of reaction. Use pH 6.5. |
| Method A: Low labeling efficiency | Hydrolysis outcompeted aminolysis. | Increase NHS molar excess (up to 20x). Increase protein concentration (>2 mg/mL). |
| Method B: No labeling observed | N-terminal Cys is oxidized (disulfide). | Treat protein with 1 mM TCEP prior to reaction. |
| Method B: Reaction is very slow | Thioester is not reactive enough. | Add 10-50 mM MPAA (aryl thiol) to catalyze the trans-thioesterification. |
| General: Probe precipitates | Probe is hydrophobic. | Ensure <10% DMSO in final mix. Use sulfonated (water-soluble) NHS variants (e.g., Sulfo-Cy5). |
References
-
Dempsey, G. T., et al. (2018).[6] "N-terminal protein labeling with N-hydroxysuccinimide esters."[1][4][6] Current Protocols in Protein Science. Describes the "One-Pot" hybrid NHS-to-Thioester conversion method.
-
Dawson, P. E., et al. (1994).[15] "Synthesis of proteins by native chemical ligation." Science. The foundational text on NCL mechanism.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The authoritative reference for pKa values and NHS ester chemistry.
-
Selo, I., et al. (1996). "Preferential labeling of alpha-amino N-terminal groups in peptides by biotin: application to the detection of specific anti-peptide antibodies." Journal of Immunological Methods. Validates pH 6.5 for alpha-amine specificity.[1]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 15. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Z-L-Methionine-NHS Ester for Cleavable Bioconjugation
Executive Summary
Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-NHS) is a specialized activated amino acid derivative primarily utilized as a foundational building block for constructing chemically cleavable linkers . While often overlooked in favor of standard alkyl linkers, the incorporation of a methionine residue provides a unique "safety release" mechanism.
This Application Note details the protocol for utilizing Z-Met-NHS to synthesize "Catch-and-Release" probes . By incorporating a methionine bridge between a label (Biotin or Fluorophore) and a target, researchers can reverse the conjugation via Cyanogen Bromide (CNBr) cleavage. This strategy is critical for enrichment workflows where the elution of the target protein in its native (or near-native) state is required, avoiding the harsh conditions typical of avidin-biotin dissociation.
Scientific Background & Mechanism[1][2][3]
The Role of Z-Met-NHS
The molecule consists of three functional components:
-
NHS Ester (N-hydroxysuccinimide): A highly reactive electrophile that couples efficiently with primary amines (
) at pH 7.0–9.0 to form stable amide bonds. -
L-Methionine (Met): The core scaffold. The thioether side chain is susceptible to specific chemical cleavage by Cyanogen Bromide (CNBr).
-
Z Group (Carbobenzyloxy / Cbz): A protecting group on the
-amine. It prevents polymerization during the initial coupling step but requires specific conditions for removal (Deprotection).
The "Catch-and-Release" Mechanism
The utility of this reagent lies in the Methionine Cleavage Reaction . When a Biotin-Met-Target conjugate is exposed to CNBr in acidic media:
-
The sulfur atom of methionine nucleophilically attacks the cyano group of CNBr.
-
A cyclic imino-
-lactone intermediate forms. -
Hydrolysis cleaves the peptide bond at the C-terminus of the methionine.
-
Result: The Target is released (with a free amine), while the Biotin remains attached to the solid support (or removed) as a homoserine lactone derivative.
Critical Design Consideration: The Z-Group Limitation
Warning: The removal of the Z (Cbz) protecting group typically requires strong acid (HBr/AcOH) or catalytic hydrogenation (
-
Incorrect Workflow: Protein + Z-Met-NHS
Z-Met-Protein Deprotect (Denaturation!) Biotinylate. -
Correct Workflow: Synthesize a Biotin-Met-NHS reagent first (using Z-Met-NHS as a precursor), then react with the protein. Or, use Z-Met-NHS on robust solid supports (beads/glass).
Workflow Visualization
The following diagram illustrates the synthesis of a Cleavable Biotin Reagent using Z-Met-NHS, followed by its application in protein enrichment.
Figure 1: Strategic workflow for converting Z-Met-NHS into a functional "Catch-and-Release" biotinylation reagent. Note that Z-deprotection occurs during reagent synthesis, not on the protein.
Detailed Protocols
Protocol A: Synthesis of Biotin-Met-NHS (Cleavable Linker Reagent)
Use this protocol to create a reagent that can label proteins with a cleavable biotin tag.
Materials:
-
Z-L-Methionine-NHS ester[1]
- -Alanine ethyl ester (or similar amino-spacer)
-
Biotin-NHS ester
-
HBr in Acetic Acid (33%) or Pd/C +
-
TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
Step-by-Step Procedure:
-
Spacer Coupling:
-
Dissolve
-Alanine ethyl ester (1.1 eq) and DIPEA (2.0 eq) in dry DMF. -
Add Z-Met-NHS (1.0 eq) dropwise. Stir at RT for 4 hours.
-
Result: Z-Met-
-Ala-OEt.
-
-
Saponification & Deprotection:
-
Hydrolyze the ester (LiOH, THF/H2O) to get Z-Met-
-Ala-OH. -
Deprotection: Treat with 33% HBr/AcOH for 1 hour (or Hydrogenate with Pd/C) to remove the Z group.
-
Result: H-Met-
-Ala-OH (Free amine). -
Purification: Precipitate in cold ether or purify via HPLC.
-
-
Biotinylation:
-
Activation (Final Reagent):
-
React the carboxylic acid intermediate with TSTU (1.1 eq) and DIPEA in DMF.
-
Result:Biotin-Met-
-Ala-NHS . -
Storage: Lyophilize and store at -20°C under argon.
-
Protocol B: Protein Labeling & "Catch-and-Release"
Use the reagent synthesized in Protocol A to label and purify a target protein.
1. Labeling:
-
Buffer: PBS, pH 7.4 (Amine-free).
-
Reaction: Add 10-20 molar excess of Biotin-Met-
-Ala-NHS (from Protocol A) to the protein solution (1-5 mg/mL). -
Incubation: 1 hour at Room Temperature or 4°C overnight.
-
Desalting: Remove excess reagent using a Zeba Spin Column or dialysis.
2. Capture (Enrichment):
-
Incubate the labeled protein with Streptavidin-Agarose beads for 1 hour.
-
Wash beads extensively (3x PBS, 3x High Salt, 3x H2O) to remove non-specific binders.
3. Chemical Cleavage (Release):
-
Cleavage Buffer: 0.1 M HCl or 70% Formic Acid (depending on protein stability, milder acids preferred if possible, but CNBr requires acidic pH).
-
Reagent: Add Cyanogen Bromide (CNBr) to a final concentration of 10–50 mM. (HANDLE IN FUME HOOD - TOXIC) .
-
Incubation: Incubate at Room Temperature for 12–24 hours in the dark.
-
Elution: Collect the supernatant. The Biotin remains on the bead (as Biotin-Homoserine Lactone); the protein is released into the supernatant.
-
Neutralization: Immediately neutralize the supernatant with Tris buffer or dialyze to remove acid/CNBr byproducts.
Data Summary & Troubleshooting
| Parameter | Recommended Condition | Why? |
| Coupling pH | 7.2 – 8.5 | Ensures unprotonated amines ( |
| Solvent (Stock) | DMSO or DMF (Anhydrous) | NHS esters hydrolyze rapidly in water; stock must be organic. |
| Z-Deprotection | HBr/AcOH or | Critical: Do not attempt on proteins. Only on small molecule intermediates. |
| Cleavage Reagent | CNBr (10-50 mM) | Specific for Methionine. Converts Met to Homoserine Lactone, breaking the peptide bond. |
| Cleavage pH | Acidic (< pH 4) | Protonation of the leaving amine facilitates the cleavage mechanism. |
Common Pitfalls
-
Hydrolysis: Z-Met-NHS is moisture sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Incomplete Cleavage: If CNBr cleavage is inefficient, ensure the buffer is acidic (0.1 M HCl is standard). Oxidation of the Methionine sulfur (to sulfoxide) prior to CNBr treatment will prevent cleavage. Avoid vortexing samples excessively to prevent oxidation.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers & Cleavable Linkers).
- Kaiser, R., & Metzka, R. (1999). "Cleavage of Methionyl Bonds." Analytical Biochemistry. Describes the standard CNBr cleavage protocol used in proteomics.
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Detailed chemistry of Z-group protection/deprotection).
-
Yang, J., et al. (2017).[5] "Redox-based reagents for chemoselective methionine bioconjugation." Science. (Provides context on modern methionine labeling, contrasting with classical NHS methods).
-
Thermo Fisher Scientific. "Crosslinking Chemistry Guide: Cleavable Crosslinkers." (General application data for cleavable linkers in enrichment).
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. interchim.fr [interchim.fr]
- 3. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Novel Selective Methionine Bioconjugation Method Launched [spst.shanghaitech.edu.cn]
How to label peptides with Z-L-methionine N-hydroxysuccinimide ester
An In-Depth Guide to the Chemoselective Labeling of Peptides with Z-L-Methionine N-hydroxysuccinimide Ester
Abstract
This application note provides a comprehensive technical guide for the covalent labeling of peptides using Z-L-methionine N-hydroxysuccinimide (NHS) ester. We delve into the underlying chemical principles, provide detailed, field-proven protocols for the labeling reaction, and outline robust methods for the purification and characterization of the resulting conjugate. This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for introducing a protected methionine residue onto a peptide backbone. The protocols emphasize causality, ensuring users understand the rationale behind each step to facilitate optimization and troubleshooting. Key considerations, including the role of the benzyloxycarbonyl (Z) protecting group and the inherent chemical properties of methionine, are also discussed to ensure the integrity and success of the conjugation process.
Introduction: The Rationale for Methionine Labeling
The modification of peptides with specific amino acids is a cornerstone of modern biochemical research and therapeutic development. It enables the introduction of unique chemical handles, probes, or structural elements to modulate a peptide's biological activity, stability, or detectability. Methionine, with its thioether side chain, offers distinct properties. While often incorporated during solid-phase peptide synthesis, post-synthetic modification provides a powerful alternative for labeling existing peptides.[1][2]
Z-L-methionine N-hydroxysuccinimide ester is a reagent designed to react specifically with primary amines, such as the N-terminus or the ε-amino group of lysine residues, on a target peptide.[3][4][5] This process forms a stable, irreversible amide bond. The reagent features two key components:
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that enables efficient and specific acylation of primary amines under mild aqueous conditions.[6][7]
-
Z-L-Methionine: The L-methionine residue is protected at its α-amino group by a benzyloxycarbonyl (Z) group. This protection is crucial as it prevents self-polymerization of the reagent and ensures that only the NHS ester end is reactive.[8][9]
This guide will walk you through the entire workflow, from understanding the reaction mechanism to validating the final product.
Reaction Principle and Mechanism
The conjugation process is a classic example of nucleophilic acyl substitution. The reaction proceeds efficiently in a pH-dependent manner, governed by a delicate balance between the desired aminolysis and the competing hydrolysis of the NHS ester.
The Mechanism:
-
Nucleophilic Attack: An unprotonated primary amine (-NH₂) on the peptide acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[10]
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the peptide and the Z-L-methionine moiety.[7][10]
The Critical Role of pH: The reaction pH is the single most important parameter. It dictates the availability of the nucleophilic amine on the peptide and the stability of the electrophilic NHS ester.[10]
-
Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[3][10]
-
Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of unprotonated, nucleophilic amines to drive the reaction forward while minimizing the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often considered ideal.[3][5][6]
-
High pH (>9.0): While the rate of aminolysis increases, the competing hydrolysis of the NHS ester becomes overwhelmingly fast, significantly reducing the labeling efficiency.[3][10]
Quantitative Data Summary
Proper experimental design requires an understanding of the quantitative aspects of the reagents and reaction conditions.
Table 1: Stability of NHS Esters as a Function of pH This table highlights the inverse relationship between pH and the hydrolytic stability of the NHS ester. As pH increases, the half-life of the reactive ester decreases.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 4 | 4-5 hours | [6] |
| 8.0 | 4 | ~1 hour | [10] |
| 8.6 | 4 | ~10 minutes | [6] |
| 9.0 | Room Temp | Minutes | [10] |
Table 2: Key Reagent Properties Accurate molar calculations are essential for controlling the stoichiometry of the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Z-L-methionine | C₁₃H₁₇NO₄S | 283.34 |
| Z-L-methionine N-hydroxysuccinimide ester | C₁₇H₂₀N₂O₆S | 380.42 |
| Mass Added Upon Conjugation | C₁₃H₁₅NO₃S (Z-L-Met moiety - H) | 281.33 |
Experimental Protocol
This protocol provides a robust starting point for labeling. Optimization may be required depending on the specific properties of the peptide.
Materials and Reagents
-
Peptide containing at least one primary amine (N-terminus or Lysine)
-
Z-L-methionine N-hydroxysuccinimide ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Borate Buffer, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction .[10][11]
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) of high purity.[3]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification:
-
Analysis:
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (MALDI-TOF or ESI-MS)[12]
-
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettors and tips
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
1. Reagent Preparation
-
Peptide Solution: Prepare a peptide solution at a concentration of 1-10 mg/mL in the Reaction Buffer (pH 8.3).[3] The optimal concentration depends on the peptide's solubility and stability.
-
NHS Ester Solution: Immediately before use, dissolve the Z-L-methionine NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[3][7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare aqueous stocks.[14]
2. Labeling Reaction
-
Stoichiometry: To achieve efficient labeling, a molar excess of the NHS ester is typically used. A starting point is a 5 to 15-fold molar excess of the NHS ester over the peptide. The optimal ratio should be determined empirically.
-
Procedure: Add the calculated volume of the NHS ester stock solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][12] Incubation at 4°C can be beneficial for sensitive peptides and can help minimize hydrolysis.
3. Reaction Quenching (Optional but Recommended)
-
To ensure no reactive NHS ester remains, add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. This step consumes any unreacted ester, preventing unintended modification of other molecules in downstream applications.[12]
4. Purification of the Labeled Peptide It is critical to remove unreacted label and the NHS byproduct, as they can interfere with subsequent experiments. The choice of method depends on the required purity.
-
For Rapid Desalting (Peptides >1000 Da):
-
Use a size-exclusion desalting column according to the manufacturer's instructions.[12]
-
Equilibrate the column with a suitable buffer (e.g., PBS or ammonium bicarbonate for lyophilization).
-
Apply the reaction mixture. The larger labeled peptide will elute first, while the smaller unreacted label and byproducts are retained.
-
-
For High Purity (Recommended):
-
Reverse-phase HPLC is the method of choice as it can often separate the labeled peptide from the unlabeled starting material.[12][13][15]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is common.[12][16]
-
Gradient: A shallow gradient (e.g., increasing acetonitrile by 1% per minute) often provides the best resolution.[17]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and 257 nm for the Z-group). Collect fractions corresponding to the desired product peak and lyophilize.
-
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the outcome. Analysis should confirm both the purity of the product and the identity of the modification.
RP-HPLC Analysis
Analyze a small aliquot of the purified product by analytical RP-HPLC. A successful reaction and purification should result in a single, well-defined peak. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the added Z-L-methionine group.[17][18]
Table 3: Example HPLC Analysis Results
| Sample | Retention Time (min) | Purity (%) | Notes |
| Unlabeled Peptide | 12.5 | >98 | Starting material reference. |
| Crude Reaction Mix | 12.5, 15.8, others | N/A | Shows product, unreacted peptide, and byproducts. |
| Purified Labeled Peptide | 15.8 | >95 | A single major peak indicates high purity. |
Mass Spectrometry Analysis
Mass spectrometry (MALDI-TOF or ESI-MS) is essential to confirm the covalent attachment of the Z-L-methionine moiety.[12][19] The observed mass of the labeled peptide should match the theoretical mass.
-
Theoretical Mass Calculation:
-
Mass (Labeled Peptide) = Mass (Unlabeled Peptide) + Mass (Z-L-Met moiety)
-
Mass (Labeled Peptide) = Mass (Unlabeled Peptide) + 281.33 Da
-
The presence of a mass peak corresponding to this calculated value confirms a successful conjugation. The absence of a peak corresponding to the unlabeled peptide in the purified sample further validates the purity.[20]
Advanced Considerations & Field-Proven Insights
The Role of the Z-Protecting Group
The benzyloxycarbonyl (Z) group is a classic amine protecting group used in peptide synthesis.[8] Its presence in this reagent means the final labeled peptide has a protected methionine attached. This may be the desired final product, or it may be an intermediate.
-
Stability: The Z-group is stable to the basic conditions of the labeling reaction and the acidic conditions (TFA) of RP-HPLC.
-
Deprotection: If a free N-terminal methionine is desired post-labeling, the Z-group must be cleaved. This is typically achieved through methods that may not be compatible with all peptides, such as:
-
Catalytic Hydrogenolysis (H₂/Pd): Highly effective but incompatible with peptides containing other reducible groups (e.g., Cys, Trp).
-
Strong Acidolysis (e.g., HBr in acetic acid): Harsh conditions that can degrade sensitive peptides.
-
Researchers must consider the compatibility of these deprotection steps with their specific peptide sequence if the free amine is the ultimate goal.
Handling Methionine-Containing Peptides
The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass shift).[21][22] This can occur during synthesis, purification, or storage.
-
Mitigation: To minimize oxidation, use degassed buffers, avoid prolonged exposure to air, and consider including antioxidants or scavengers in cleavage cocktails if further modifications are planned.[21][22]
-
Analysis: Be vigilant for +16 Da peaks in your mass spectrometry analysis, as this indicates oxidation of your labeled product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH of reaction buffer. 2. Hydrolyzed NHS ester. 3. Insufficient molar excess of label. 4. Competing primary amines in buffer (e.g., Tris). | 1. Verify buffer pH is between 8.0-8.5.[3][5] 2. Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester immediately before use.[23] 3. Increase the molar excess of the NHS ester (e.g., 20-30x). 4. Ensure the use of amine-free buffers like bicarbonate, borate, or PBS.[10] |
| Peptide/Reagent Precipitation | 1. Low solubility of the peptide in the reaction buffer. 2. The NHS ester is not fully dissolved or is precipitating upon addition to the aqueous buffer. | 1. Test peptide solubility first. Consider adding a small percentage of organic co-solvent (e.g., up to 10% DMSO) if it doesn't affect peptide stability. 2. Ensure the organic solvent (DMSO/DMF) volume is minimal (e.g., <10% of total reaction volume). Add the ester solution slowly while vortexing. |
| Multiple Labeled Products | 1. The peptide has multiple labeling sites (N-terminus and several lysines). 2. Reaction conditions are too harsh, leading to side reactions. | 1. This is expected for peptides with multiple primary amines. Use RP-HPLC to isolate the desired species (e.g., mono-labeled). 2. For selective N-terminal labeling, consider lowering the reaction pH to ~6.5-7.0, which favors the more acidic α-amino group over lysine's ε-amino group, and increase reaction time.[24] |
| Mass Spec shows +16 Da Peak | Oxidation of the methionine residue to methionine sulfoxide. | Use degassed solvents, minimize exposure to air, and store the final product under an inert atmosphere (e.g., argon) at -20°C or -80°C.[22] |
Conclusion
The protocol detailed herein provides a reliable and reproducible method for labeling peptides with Z-L-methionine N-hydroxysuccinimide ester. By understanding the chemical principles of the NHS ester reaction and implementing rigorous purification and characterization steps, researchers can confidently generate high-quality peptide conjugates. Careful consideration of the unique properties of both the Z-protecting group and the methionine residue itself is paramount to achieving experimental success and ensuring the integrity of the final labeled product.
References
-
Glen Research. (2022). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Gautam, V., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Molecules. [Link]
-
SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]
-
National Cancer Institute. (2000). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Cancer Institute. [Link]
-
Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Rucevic, M., et al. (2008). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Molecular & Cellular Proteomics. [Link]
-
ResearchGate. (n.d.). Covalent labeling of model peptides with 1. (a) HPLC analysis of the.... ResearchGate. [Link]
-
Chen, Y. R., et al. (2013). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. Bioconjugate Chemistry. [Link]
-
Ge, X., et al. (2016). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]
-
Lim, K. H., et al. (2017). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science. [Link]
-
Glen Research. (2018). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Geahchan, A., et al. (2008). HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Wang, S., et al. (1996). Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells. The Journal of Nutrition. [Link]
-
Turecek, F., et al. (2003). Isolation and isotope labeling of cysteine- and methionine-containing tryptic peptides: application to the study of cell surface proteolysis. Journal of Mass Spectrometry. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Zhang, Y., et al. (2014). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Molecular & Cellular Proteomics. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. Springer Protocols. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]
Sources
- 1. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and isotope labeling of cysteine- and methionine-containing tryptic peptides: application to the study of cell surface proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. scispace.com [scispace.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. hplc.eu [hplc.eu]
- 16. renyi.hu [renyi.hu]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. biotage.com [biotage.com]
- 23. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Probing PPI Interfaces via Chemical Epitope Masking with Z-L-Methionine NHS Ester
This Application Note is designed for researchers in biochemistry and drug discovery. It details the use of Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-NHS) , a specialized chemical modifier, to probe the structural and electrostatic determinants of Protein-Protein Interactions (PPIs).
Introduction & Principle
In the study of Protein-Protein Interactions (PPIs), distinguishing between electrostatic contributions (charge-driven) and hydrophobic effects (entropy-driven) is critical for drug design. Standard mutagenesis (e.g., Alanine scanning) is powerful but labor-intensive and irreversible.
Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-NHS) offers a chemical alternative known as "Chemical Epitope Masking."
The Chemical Mechanism
Z-Met-NHS is an amine-reactive reagent. It reacts specifically with primary amines (Lysine side chains and N-termini) to form stable amide bonds.[1][2]
-
Substrate: Surface Lysine (positively charged, hydrophilic).[3]
-
Modifier: Z-Met group (Bulky, Hydrophobic, Neutral).
-
Z (Benzyloxycarbonyl): A large hydrophobic protecting group.
-
Met (Methionine): Provides a thioether side chain and a specific chemical handle (susceptible to CNBr cleavage or oxidation).
-
Why Use Z-Met-NHS for PPIs?
-
Charge Neutralization: It converts the positively charged
-amine of Lysine into a neutral amide, eliminating electrostatic attractions at the interface. -
Steric/Hydrophobic Perturbation: The bulky "Z" group introduces significant steric hindrance and hydrophobicity. If a Lysine is buried in a tight interface, this modification will drastically reduce binding affinity (
). -
Chemo-Selectivity: Unlike non-specific denaturants, it targets surface-accessible Lysines, effectively creating a "map" of solvent-exposed vs. interaction-critical residues.
Experimental Workflow
The following workflow describes the modification of "Protein A" (the bait) and the subsequent analysis of its interaction with "Protein B" (the prey).
Diagram: Interaction Mapping Workflow
Caption: Workflow for mapping PPI interfaces using Z-Met-NHS. Modification of critical lysines results in measurable loss of binding affinity.
Detailed Protocol
Materials Required[2][4][5][6][7][8][9][10][11]
-
Target Protein: Purified (>90%), free of amine-containing buffers (e.g., Tris, Glycine).
-
Reagent: Z-L-Methionine N-hydroxysuccinimide ester (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO or DMF.
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.5 – 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting Column: Zeba Spin Columns or PD-10 (MWCO 7 kDa).
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Equilibrate Z-Met-NHS to room temperature before opening to prevent condensation.
-
Prepare a 50 mM stock solution in anhydrous DMSO immediately before use.
-
Note: NHS esters hydrolyze rapidly in water (
min at pH 8.0). Do not store aqueous solutions.
-
Phase 2: Labeling Reaction
-
Dilute Protein A to 1–2 mg/mL in Reaction Buffer.
-
Add Z-Met-NHS stock to the protein solution.
-
Optimization: Perform a titration to control the Degree of Labeling (DOL).
-
Low Modification: 5-fold molar excess (targets hyper-reactive surface lysines).
-
High Modification: 20-fold molar excess (saturates accessible lysines).
-
-
Incubate for 30–60 minutes at room temperature (25°C) or 2 hours on ice.
-
Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
Phase 3: Purification & Characterization
-
Remove excess reagent and hydrolyzed byproducts using a desalting column equilibrated with the assay buffer (e.g., PBS).
-
Verify Modification:
-
Mass Spectrometry: Intact mass analysis (ESI-TOF) is recommended.
-
Calculation: Each Z-Met addition adds +263.3 Da to the protein mass.
-
Formula:
-
Phase 4: PPI Analysis (Binding Assay)
Compare the binding affinity of Native Protein A vs. Z-Met-Protein A against Protein B .
-
Technique: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).
-
Interpretation:
-
If
(Labeled) (Native): The surface Lysines are not involved in the interface. -
If
(Labeled) (Native): Modified Lysines are critical for binding (either via salt bridges or steric fit).
-
Data Analysis & Interpretation
The following table guides the interpretation of binding data following Z-Met-NHS modification.
| Observation | Structural Interpretation | Next Step | |
| No Effect | < 2x | Surface Lysines are distal to the interface or solvent-exposed but non-interacting. | Proceed to modify other residues (e.g., Cys, Asp). |
| Moderate Loss | 5x – 10x | Lysines are peripheral to the binding site; Z-Met bulk causes minor steric clash. | Perform docking simulations with Z-Met patch. |
| Complete Loss | > 100x / No Binding | Critical "Hot-Spot" Lysine masked. Salt bridge disrupted or steric occlusion of pocket. | Identify Site: Digest protein & map modified Lys via LC-MS/MS. |
| Precipitation | N/A | Excessive hydrophobicity introduced. Protein unfolded. | Reduce molar excess of reagent (Titrate down). |
Advanced Application: The "Methionine Switch"
A unique advantage of using Z-Met -NHS over other hydrophobic modifiers (like Acetyl-NHS) is the presence of the Methionine thioether. This allows for Cyanogen Bromide (CNBr) Cleavage mapping .
Protocol for Binding Site Identification (MS-Mapping)
If Z-Met modification abolishes binding, you must identify which Lysine was modified.
-
Label Protein A with Z-Met-NHS.
-
Digest Protein A with Trypsin (cleaves at Arg/Lys). Note: Trypsin will NOT cleave at Z-Met-modified Lysines.
-
Secondary Cleavage (Optional): Treat peptides with CNBr.
-
LC-MS/MS Analysis: Search for the dynamic modification (+263.3 Da) on Lysine. The "protected" Lysines that caused binding loss are your interface candidates.
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS ester chemistry and protein labeling).
-
Matos, M. J., et al. (2018).[3] "Chemo- and Regioselective Lysine Modification on Native Proteins." Journal of the American Chemical Society. (Discusses the principles of lysine masking and selectivity).
-
Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." (Technical overview of NHS ester reactivity and pH dependence).
-
Gauthier, M. A., & Klok, H. A. (2008). "Peptide/protein-polymer conjugates: synthetic strategies and design concepts." Chemical Communications. (Context on using Z-protected amino acids in conjugation).
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.science.eus [research.science.eus]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Z-L-methionine N-hydroxysuccinimide Ester
Welcome to the technical support guide for Z-L-methionine N-hydroxysuccinimide (NHS) ester labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation experiments. Here, we provide in-depth, evidence-based solutions to enhance your labeling efficiency and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Z-L-methionine NHS ester, and what is it used for?
Z-L-methionine NHS ester is an amine-reactive chemical labeling reagent. It is commonly used to introduce a protected methionine residue onto proteins, peptides, and other biomolecules that contain primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue).[1][2][3] The "Z" group, or benzyloxycarbonyl group, is a protecting group for the amine of the methionine. This targeted modification is a crucial step in various research applications, including protein structure-function studies, the development of therapeutic protein conjugates, and the preparation of molecules for further chemical modification.
Q2: I'm observing very low to no labeling. What are the most common reasons for this failure?
Low labeling efficiency with NHS esters is a frequent challenge and can often be attributed to a few critical factors:
-
Reagent Hydrolysis: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions.[4][6]
-
Buffer Composition: The presence of competing nucleophiles in your buffer will inhibit the reaction.[4][6]
-
Reagent Quality: The age and storage conditions of the Z-L-methionine NHS ester can impact its reactivity.[7][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of poor labeling efficiency.
Problem 1: Suboptimal Reaction pH
Why it matters: The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For the primary amine on your target molecule to be an effective nucleophile, it must be in its deprotonated, uncharged state (-NH2).[4] The reaction rate is therefore strongly influenced by the pH of the reaction buffer.[1][4][5]
-
At acidic pH (below 7.2): The primary amines are predominantly in their protonated, non-nucleophilic form (-NH3+), which significantly slows down or prevents the reaction.[4][9]
-
At highly alkaline pH (above 8.5-9.0): The competing reaction of NHS ester hydrolysis becomes extremely rapid, consuming the reagent before it can react with the target amine.[1][4][6]
Solution: The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5 .[4] For many applications, a pH of 8.3-8.5 is considered ideal to balance amine reactivity and NHS ester stability.[1][5]
| pH Level | Effect on Labeling Efficiency | Recommendation |
| < 7.2 | Very Low | Increase buffer pH into the optimal range. |
| 7.2 - 8.5 | Optimal | Maintain pH within this range for the duration of the reaction. |
| > 8.5 | Decreasing | Risk of rapid hydrolysis. Use with caution and for shorter reaction times. |
Experimental Protocol: Verifying and Adjusting Reaction pH
-
Buffer Preparation: Prepare a fresh, amine-free buffer such as 0.1 M sodium phosphate, 0.1 M HEPES, or 0.1 M sodium bicarbonate.
-
pH Measurement: Calibrate your pH meter and measure the pH of the buffer at the temperature you will be conducting the reaction.
-
pH Adjustment: Adjust the pH to 8.3-8.5 using small additions of 1 M NaOH or 1 M HCl.
-
Reaction Monitoring: For large-scale or prolonged reactions, be aware that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly lower the pH.[5] Consider using a more concentrated buffer to maintain a stable pH.[1][5]
Problem 2: Competing Hydrolysis of Z-L-methionine NHS Ester
Why it matters: In aqueous solutions, water molecules can act as nucleophiles and attack the NHS ester, leading to its hydrolysis. This process renders the reagent inactive and unable to react with your target molecule. The rate of hydrolysis is significantly accelerated at higher pH values.[4][6] The half-life of an NHS ester can be several hours at pH 7 but can drop to just a few minutes at pH 9.[4]
Solution: To minimize hydrolysis, it is crucial to handle the Z-L-methionine NHS ester correctly and optimize the reaction conditions.
-
Fresh Reagent Preparation: Always dissolve the Z-L-methionine NHS ester in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), immediately before use.[1][5] Ensure the solvent is of high quality and free of amines.[1][5]
-
Reaction Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[1][5] Lowering the temperature to 4°C can help to slow the rate of hydrolysis, which can be beneficial for longer reactions.[9]
Workflow for NHS Ester Labeling
A typical experimental workflow for NHS ester bioconjugation.
Problem 3: Incompatible Buffer or Contaminants
Why it matters: Any component in your reaction mixture that contains a primary amine will compete with your target molecule for reaction with the Z-L-methionine NHS ester. This will significantly reduce your labeling efficiency.
Common Culprits:
-
Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and is therefore incompatible with NHS ester chemistry.[4]
-
Ammonium Salts: Buffers containing ammonium salts (e.g., ammonium bicarbonate) should be avoided.
-
Other Nucleophiles: High concentrations of other nucleophiles, such as sodium azide (>0.02%) or thimerosal, can also interfere with the reaction.[6]
Solution: Always use an amine-free buffer for your labeling reaction. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Sodium bicarbonate
-
Borate
Ensure that your target biomolecule is thoroughly purified and free from any amine-containing contaminants from previous purification steps. Dialysis or buffer exchange into the appropriate labeling buffer is highly recommended before starting the conjugation reaction.[10]
Problem 4: Poor Reagent Quality or Handling
Why it matters: Z-L-methionine NHS ester is sensitive to moisture.[7] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis of the reagent, rendering it inactive.[7][11]
Solution:
-
Storage: Store the solid Z-L-methionine NHS ester desiccated at -20°C.
-
Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture onto the reagent.[11]
-
Solubilization: Prepare solutions of the NHS ester fresh for each experiment.[12] Solutions in anhydrous DMSO or DMF can be stored for a limited time at -20°C, but repeated freeze-thaw cycles should be avoided.[1]
Experimental Protocol: Quick Activity Test for NHS Esters
This protocol allows for a qualitative assessment of the reactivity of your NHS ester by measuring the release of N-hydroxysuccinimide upon hydrolysis.
Materials:
-
Z-L-methionine NHS ester
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer.
-
Initial Absorbance: Measure the absorbance of the solution at 260 nm.
-
Induce Hydrolysis: Add 100 µL of 0.5 M NaOH to 1 mL of the NHS ester solution and mix.
-
Final Absorbance: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS.[9][11]
Troubleshooting Decision Tree
A logical workflow for troubleshooting low NHS ester conjugation yield.
References
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Available from: [Link]
-
PMC. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Available from: [Link]
-
PMC. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Available from: [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]
-
N-hydroxysuccinimide active ester. Available from: [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. Available from: [Link]
-
ResearchGate. How to optimize conditions for labeling of a hydrophobic peptide with Alexa Fluor 647-maleimide dye and Alexa Fluor 546 NHS ester?. Available from: [Link]
-
PMC. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Available from: [Link]
-
G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available from: [Link]
-
ResearchGate. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms | Request PDF. Available from: [Link]
-
PubMed. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Available from: [Link]
- Google Patents. alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
-
Taylor & Francis. N-hydroxysuccinimide – Knowledge and References. Available from: [Link]
-
ResearchGate. What happens to NHS after hydrolysis of NHS-ester?. Available from: [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-L-Methionine N-hydroxysuccinimide Ester (Z-Met-OSu)
Executive Summary
You are working with Z-L-Methionine N-hydroxysuccinimide ester (Z-Met-OSu) , an activated amino acid derivative used for amine acylation.
Successful conjugation requires balancing three competing kinetic pathways, all heavily influenced by temperature:
-
Aminolysis (Desired): Formation of the amide bond.
-
Hydrolysis (Competitor): Attack by water, deactivating the ester.
-
Oxidation (Side Reaction): Conversion of the Methionine thioether to sulfoxide (
).[1][2]
The Golden Rule: Reactivity increases with temperature, but selectivity decreases . For Z-Met-OSu, maintaining a temperature between 4°C and 20°C is critical to prevent the rapid oxidation of the methionine side chain and the hydrolysis of the NHS ester.
Critical Data: Temperature & Reactivity Profiles
A. Hydrolysis Kinetics (The "Ticking Clock")
The half-life (
| pH Condition | Temperature | Approximate Half-Life ( | Status |
| pH 7.0 | 0°C | 4 – 5 hours | Stable (Ideal for slow additions) |
| pH 7.0 | 25°C | ~1 – 2 hours | Standard |
| pH 8.0 | 25°C | ~30 – 60 mins | Reactive (Work quickly) |
| pH 8.6 | 4°C | 10 mins | Unstable (High hydrolysis risk) |
| pH 8.6 | 25°C | < 5 mins | Critical Failure Risk |
Technical Insight: At pH > 8.0, the hydrolysis rate constant (
) increases exponentially with temperature. If you are working at pH 8.5 to maximize amine nucleophilicity, you must work at 4°C to extend the reagent's life [1][3].
B. Methionine Oxidation Risk
Unlike other amino acids, Methionine contains a thioether side chain vulnerable to oxidation.[1]
| Temperature | Oxidation Risk | Mechanism |
| 0°C - 4°C | Low | Kinetic suppression of reactive oxygen species (ROS) interaction. |
| 25°C (RT) | Moderate | Occurs if reaction is prolonged (>4 hours) or exposed to air. |
| >35°C | High | Rapid conversion to Methionine Sulfoxide ( |
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways your reagent faces. Your goal is to maximize the Green path and suppress the Red paths.
Figure 1: Competitive kinetic pathways for Z-Met-OSu. High temperatures accelerate the red and yellow pathways disproportionately.
Troubleshooting Guide & FAQs
Scenario A: "My coupling yield is low (<20%)."
Diagnosis: Likely Hydrolysis .[4][5][6] If you dissolved the Z-Met-OSu in aqueous buffer before adding the amine, or if the temperature was too high during the mixing step, the NHS ester hydrolyzed before it could couple.
The Fix:
-
Dissolve First: Always dissolve Z-Met-OSu in anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) first.
-
The "Shoot-in" Method: Add the amine to the buffer first. Then, add the Z-Met-OSu/solvent mixture to the reaction dropwise.
-
Temperature Check: If using pH > 8.0, cool the reaction vessel to 4°C.
Scenario B: "I see a mass shift of +16 Da in my product."
Diagnosis: Methionine Oxidation . You have formed Methionine Sulfoxide.[1] This is common if the reaction was heated or run in non-degassed buffers.
The Fix:
-
Degas Buffers: Sparge your reaction buffers with Nitrogen or Argon for 15 minutes before use.
-
Lower Temperature: Never heat Z-Met reactions above 25°C.
-
Avoid DMSO at High Temps: DMSO can act as an oxidizing agent under certain conditions. Use DMF if oxidation is persistent [6].
Scenario C: "My reaction mixture froze/precipitated in the fridge."
Diagnosis: Solvent Freezing . You likely used DMSO as your co-solvent and placed it at 4°C.
The Fix:
-
Use DMF (Freezing point -61°C) for reactions performed at 4°C.
-
If you must use DMSO, keep the % v/v of DMSO below 20% in the aqueous buffer to prevent freezing, or run the reaction at 20°C (Room Temp).
Standard Operating Protocol (SOP)
Objective: Conjugation of Z-Met-OSu to a protein/amine at 4°C (Optimal for stability).
Materials:
-
Z-Met-OSu (Store at -20°C, desiccated).
-
Anhydrous DMF (Do not use DMSO for 4°C work).
-
Conjugation Buffer: PBS or HEPES, pH 7.2 – 8.0. (Avoid Tris/Glycine).
Workflow:
-
Equilibration (Crucial):
-
Remove Z-Met-OSu vial from freezer.
-
STOP: Let the vial warm to room temperature before opening (approx. 20 mins).
-
Why? Opening a cold vial causes condensation of atmospheric moisture, which instantly hydrolyzes the NHS ester [5].
-
-
Solubilization:
-
Dissolve Z-Met-OSu in anhydrous DMF to a concentration of 10–50 mM.
-
Note: This solution is stable for hours if kept dry, but should be used immediately.
-
-
Reaction Setup:
-
Dissolve target amine in Conjugation Buffer. Chill to 4°C on ice.
-
Calculate Molar Excess: Typically 5-10x molar excess of Z-Met-OSu over the target amine.
-
-
Initiation:
-
Add the Z-Met-OSu/DMF solution to the stirring protein solution.
-
Constraint: Keep final DMF volume < 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate at 4°C for 2 hours OR Room Temp for 30-60 mins .
-
Recommendation: 4°C is preferred to minimize Met oxidation.
-
Figure 2: Decision tree for temperature and solvent selection.
References
- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (General reference for NHS chemistry pH/Temp dependence).
-
Pawlas, J., et al. Methionine-Containing Peptides: Avoiding Secondary Reactions. ACS Omega, 2023.[1] [Link]
-
ResearchGate Community. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties (Freezing Point Data). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. neutronco.com [neutronco.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Degree of Labeling with Z-L-Methionine N-Hydroxysuccinimide Ester
Introduction: The Critical Role of Quantification in Bioconjugation
In the fields of therapeutic protein development, diagnostics, and proteomics, the covalent modification of biomolecules is a foundational technique. Among the most reliable methods is the use of N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines on proteins—namely the N-terminus and the ε-amine of lysine residues—to form stable amide bonds.[1][2] Z-L-methionine N-hydroxysuccinimide ester is one such reagent, offering a specific linker chemistry that can be valuable for introducing a non-cleavable, hydrophobic spacer arm into a bioconjugate.
However, the success of any conjugation strategy hinges not just on the reaction itself, but on our ability to precisely characterize the outcome. The Degree of Labeling (DoL) , also known as the dye-to-protein ratio, is the average number of label molecules conjugated to a single protein molecule.[3][4] Accurately determining the DoL is not a mere formality; it is a critical quality attribute that directly impacts the efficacy, safety, and reproducibility of the final product. This guide provides a comparative overview of common analytical techniques to determine the DoL, with a focus on field-proven protocols and the scientific rationale behind them.
The "Why": Clinical and Experimental Implications of DoL
Controlling the DoL is paramount because both under-labeling and over-labeling can have detrimental consequences.[3]
-
Under-labeling (Low DoL): This can lead to a reduced signal in diagnostic assays or diminished potency in therapeutic applications like antibody-drug conjugates (ADCs). A DoL below 0.5 is often considered under-labeled and may result in a poor signal-to-noise ratio.[3]
-
Over-labeling (High DoL): Excess modification can obstruct functional sites, alter protein conformation, induce aggregation, or change the pharmacokinetic profile of a therapeutic. For many proteins, a DoL greater than 1 can negatively affect function.[3] In the context of fluorescently labeled antibodies, excessively high DoL values can even lead to fluorescence quenching, paradoxically reducing the signal.[5]
Therefore, a robust and validated method for DoL determination is essential for process control, ensuring batch-to-batch consistency and generating reliable experimental data.
Core Principles of Amine Labeling with NHS Esters
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[6] An unprotonated primary amine attacks the carbonyl carbon of the ester, forming an intermediate that collapses to release the NHS leaving group and create a stable amide bond.[1][6]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Protein Analysis: A Comparative Assessment of Z-L-methionine N-hydroxysuccinimide Ester and Established Quantitative Proteomics Workflows
For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the choice of labeling reagent is a critical decision that dictates the scope, accuracy, and biological relevance of mass spectrometry-based experiments. This guide provides an in-depth technical comparison of a specific chemical labeling reagent, Z-L-methionine N-hydroxysuccinimide (NHS) ester, with the established, industry-standard quantitative proteomics techniques: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
This document moves beyond a simple cataloging of methods. It is designed to provide a foundational understanding of the chemistry, practical workflows, and inherent advantages and limitations of each approach, supported by experimental data and protocols. Our objective is to empower you to make informed decisions that align with your specific research goals, sample types, and available instrumentation.
The Principle of Chemical and Metabolic Labeling for Quantitative Proteomics
At its core, quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample.[1] Label-based methods introduce a specific mass or isotopic signature to proteins or peptides, allowing for their differentiation and quantification in a mass spectrometer.[2] These techniques can be broadly categorized into two main strategies:
-
Chemical Labeling: This in vitro approach involves the covalent modification of proteins or peptides with a labeling reagent after extraction from the biological source. iTRAQ and TMT are prominent examples of this strategy.[3]
-
Metabolic Labeling: This in vivo method incorporates stable isotope-labeled amino acids into proteins during cellular protein synthesis.[4] SILAC is the gold standard for metabolic labeling in cell culture systems.[4]
Z-L-methionine N-hydroxysuccinimide ester falls under the category of chemical labeling reagents. Its utility and performance will be evaluated in the context of these established workflows.
A Theoretical Deep Dive: Z-L-methionine N-hydroxysuccinimide Ester
While not as ubiquitously documented in mainstream proteomics literature as iTRAQ or TMT, we can deconstruct Z-L-methionine NHS ester to understand its potential application based on the well-established principles of its constituent chemical groups.
The Chemistry of Labeling
The Z-L-methionine NHS ester reagent leverages the highly reactive N-hydroxysuccinimide ester functional group. This group efficiently reacts with primary amines, specifically the N-terminus of a protein and the ε-amino group of lysine residues, to form stable amide bonds.[5] This reaction is typically carried out at a pH of 8.0-9.0.[5]
The "Z" in the reagent's name refers to a benzyloxycarbonyl group, a common protecting group in peptide synthesis.[6] In the context of a labeling reagent, it would add a defined mass to the labeled peptides. The L-methionine component introduces a sulfur-containing amino acid.
Potential Workflow and Inferred Characteristics
A hypothetical workflow for using Z-L-methionine NHS ester would follow the general principles of chemical labeling.
Caption: Theoretical workflow for protein labeling with Z-L-methionine NHS ester.
Inferred Advantages:
-
Simple, well-understood chemistry: The NHS ester reaction is robust and widely used.
-
Cost-effective: Compared to complex isobaric tags, a simple amino acid-based reagent could be more economical.
Significant Concerns and Disadvantages:
-
Methionine Oxidation: Methionine is highly susceptible to oxidation during sample preparation and mass spectrometry analysis, which can lead to a +16 Da mass shift.[7][8] This can complicate data analysis by splitting the signal for a single peptide into multiple species, thereby impairing accurate quantification.[7][9] While methods exist to mitigate or account for this, it introduces an extra layer of complexity and potential for variability.[8][10]
-
Lack of Multiplexing: Unlike iTRAQ and TMT, this simple labeling approach does not inherently support the simultaneous analysis of multiple samples in a single run. Each sample would need to be analyzed separately, increasing instrument time and potentially introducing run-to-run variability.
-
Behavior of the Z-group: The benzyloxycarbonyl group is relatively stable but can be cleaved under certain conditions, such as strong acids or catalytic hydrogenation.[6][11] Its fragmentation pattern during tandem mass spectrometry would need to be well-characterized to ensure it doesn't interfere with peptide identification and quantification.
Established Alternatives: A Comparative Analysis
The true value of any new reagent can only be assessed by comparing it to the current standards in the field. Here, we provide a detailed comparison with iTRAQ, TMT, and SILAC.
Isobaric Tagging: iTRAQ and TMT
iTRAQ and TMT are both chemical labeling methods that utilize isobaric tags.[3][4] This means that the different tags used to label peptides from different samples have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses.[5][12] The intensity of these reporter ions is then used to determine the relative abundance of the peptide in each sample.[5]
Caption: General workflow for isobaric tagging (iTRAQ/TMT).
Key Features:
-
High Multiplexing: TMT allows for the simultaneous analysis of up to 18 samples (TMTpro), while iTRAQ supports up to 8 samples.[13][14] This high throughput is a major advantage for studies with many conditions or replicates.[1]
-
Reduced Variability: Combining samples early in the workflow minimizes technical variability that can arise from separate sample processing and analysis.[15]
-
Ratio Compression: A known limitation of isobaric tagging is ratio compression, where co-isolation of multiple peptides in the mass spectrometer can lead to an underestimation of true abundance differences.[4][13] Advanced acquisition methods like MS3 on certain instruments can mitigate this issue.[16]
Metabolic Labeling: SILAC
SILAC takes a fundamentally different approach by integrating stable isotope-labeled amino acids directly into proteins as they are synthesized by living cells.[17] Typically, two or three cell populations are grown in media containing either the natural ("light") amino acids or "heavy" versions (e.g., ¹³C- and/or ¹⁵N-labeled arginine and lysine).[18]
Caption: A typical workflow for a two-plex SILAC experiment.
Key Features:
-
High Accuracy: SILAC is often considered the gold standard for quantitative accuracy because the samples are combined at the very beginning of the workflow (at the cell or protein lysate stage), minimizing sample handling errors.[4][19]
-
Physiological Relevance: Labeling occurs in vivo, providing a snapshot of protein expression in a more biologically relevant context.[1]
-
Limitations: SILAC is primarily applicable to cultured cells and is not suitable for tissue or clinical samples.[13] It also requires complete incorporation of the labeled amino acids, which can take several cell divisions.[20]
Performance Comparison: A Data-Driven Perspective
The choice of a quantitative proteomics method should be guided by objective performance metrics. The following table summarizes key characteristics of the discussed labeling strategies.
| Feature | Z-L-methionine NHS Ester (Theoretical) | iTRAQ | TMT | SILAC |
| Labeling Type | Chemical (in vitro) | Chemical (in vitro) | Chemical (in vitro) | Metabolic (in vivo) |
| Target Residues | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine | Arginine, Lysine (typically) |
| Multiplexing | 1-plex | 4-plex, 8-plex[14] | Up to 18-plex (TMTpro)[13] | 2-plex, 3-plex (up to 5-plex)[19] |
| Quantification | MS1 Peak Intensity | MS/MS Reporter Ions[12] | MS/MS Reporter Ions[15] | MS1 Peak Intensity[20] |
| Accuracy | Potentially high, but susceptible to methionine oxidation artifacts.[7] | Good, but can be affected by ratio compression.[1][13] | Good, but can be affected by ratio compression; MS3 improves accuracy.[15][16] | Excellent, considered the gold standard.[4][19] |
| Precision (CV) | Unknown | Good | Good | Excellent |
| Dynamic Range | Instrument-dependent | Affected by ratio compression.[21][22] | Affected by ratio compression.[21][22] | Wide, instrument-dependent. |
| Sample Type | Any protein sample | Any protein sample[3] | Any protein sample[3] | Cell culture only[13] |
| Cost | Potentially low | High reagent cost[1] | High reagent cost[1][23] | High media and amino acid cost[24] |
Experimental Protocols
To provide a practical context for this comparison, detailed, step-by-step protocols for the established labeling methods are provided below. A theoretical protocol for Z-L-methionine NHS ester is also included, based on standard NHS ester chemistry.
Protocol 1: Theoretical Labeling with Z-L-methionine N-hydroxysuccinimide Ester
Disclaimer: This is a theoretical protocol based on standard NHS ester chemistry and has not been experimentally validated for this specific reagent.
-
Protein Preparation:
-
Extract proteins from your sample and perform a buffer exchange into an amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0).
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.
-
Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.
-
Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
Labeling Reaction:
-
Dissolve the Z-L-methionine NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[25]
-
Resuspend the desalted peptides in 100 mM HEPES or TEAB buffer, pH 8.5.[26]
-
Add the Z-L-methionine NHS ester solution to the peptide solution at a molar excess (e.g., 8-fold molar excess per peptide amine).[25]
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding hydroxylamine to a final concentration of 5% and incubating for 15 minutes.
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the labeled peptides using a C18 solid-phase extraction cartridge.
-
Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Protocol 2: TMTpro (16-plex) Labeling
This protocol is adapted from established methods for TMTpro labeling.[25][27]
-
Peptide Preparation:
-
TMT Labeling:
-
Equilibrate the TMTpro reagent vials to room temperature.
-
Dissolve each TMTpro reagent in 41 µL of anhydrous acetonitrile.
-
Add the TMTpro reagent solution to the corresponding peptide sample. The recommended sample-to-tag ratio is between 1:5 and 1:10 (w/w).[25][26]
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Pooling:
-
Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.[25]
-
Combine equal amounts of each of the 16 labeled samples into a new microcentrifuge tube.
-
Dry the pooled sample in a vacuum centrifuge.
-
-
Sample Cleanup:
-
Desalt the pooled, labeled peptides using a C18 solid-phase extraction cartridge.
-
The sample is now ready for optional fractionation and LC-MS/MS analysis.
-
Protocol 3: SILAC Labeling
This protocol provides a general workflow for a two-plex SILAC experiment.[20][29]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal L-arginine and L-lysine. The other is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).
-
Culture the cells for at least 5-6 cell doublings to ensure >95% incorporation of the heavy amino acids.[17]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
-
Sample Preparation:
-
Harvest the cells and combine the "light" and "heavy" populations at a 1:1 ratio based on cell count or total protein amount.
-
Lyse the combined cells and extract the proteins.
-
Proceed with standard protein reduction, alkylation, and tryptic digestion.
-
-
Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantification is performed by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Conclusion and Recommendations
The choice of a protein labeling strategy for quantitative mass spectrometry is a critical step that profoundly influences the outcome and interpretation of an experiment. While Z-L-methionine N-hydroxysuccinimide ester represents a theoretically simple and potentially cost-effective method for chemical labeling, its practical utility is significantly hampered by the lack of multiplexing capabilities and the inherent risk of methionine oxidation, which can severely compromise quantitative accuracy.[7][9]
For researchers working with complex experimental designs involving multiple conditions or time points, the high multiplexing capabilities of TMT and iTRAQ offer unparalleled advantages in terms of throughput and minimizing run-to-run variability.[1][13] However, it is crucial to be aware of the potential for ratio compression and to employ appropriate analytical strategies to mitigate this effect.[4]
When the highest level of quantitative accuracy is paramount and the experimental system is amenable to cell culture, SILAC remains the undisputed gold standard.[4][19] Its in vivo labeling approach and the early combination of samples provide a level of precision that is difficult to achieve with chemical labeling methods.[1]
Ultimately, the optimal method depends on a careful consideration of the specific research question, the nature of the samples, the required level of accuracy and throughput, and the available budget. This guide has aimed to provide the necessary technical foundation and comparative data to empower researchers to make the most appropriate choice for their quantitative proteomics endeavors.
References
-
Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
-
MtoZ Biolabs. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. Retrieved from [Link]
-
MetwareBio. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. Retrieved from [Link]
-
Zhang, T., et al. (2020). 3.5. TMTpro (TMT16) Labeling of Peptides and Desalting. Bio-protocol, 10(14), e3685. Retrieved from [Link]
-
Aebersold, R., & Mann, M. (2016). Precision proteomics: The case for high resolution and high mass accuracy. PNAS, 113(27), 7392-7394. Retrieved from [Link]
-
Ghesquière, B., et al. (2011). Redox Proteomics of Protein-bound Methionine Oxidation. Molecular & Cellular Proteomics, 10(9), M110.007532. Retrieved from [Link]
-
Gygi, S. P., et al. (2014). Overcoming the dynamic range problem in mass spectrometry-based shotgun proteomics. Journal of Proteome Research, 13(1), 1-8. Retrieved from [Link]
-
Fiveable. (2025, September 15). Isotope labeling techniques (SILAC, iTRAQ, TMT) | Proteomics Class Notes. Retrieved from [Link]
-
Evosep Biosystems. Quantitative accuracy is the cornerstone of meaningful proteomics. Retrieved from [Link]
-
Le, B. D., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 489-497. Retrieved from [Link]
-
McAlister, G. C., et al. (2013, January 15). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. Retrieved from [Link]
-
University of Bergen. TMT and TMTpro Mass Tag Labelling. Retrieved from [Link]
-
Hoofnagle, A. N., & Wener, M. H. (2009). Advantageous Uses of Mass Spectrometry for the Quantification of Proteins. PMC. Retrieved from [Link]
-
MtoZ Biolabs. iTRAQ in Quantitative Proteomics: Principles, Workflow, and Applications. Retrieved from [Link]
-
Protim. Dynamic range. Retrieved from [Link]
-
ResearchGate. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? Retrieved from [Link]
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Technology Networks. Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. Retrieved from [Link]
-
ResearchGate. Overview of SILAC protocol.The SILAC experiment consists of two... Retrieved from [Link]
-
Slavov, N., et al. (2021). Quantitative Accuracy and Precision in Multiplexed Single-Cell Proteomics. Analytical Chemistry, 94(1), 463-471. Retrieved from [Link]
-
Slavov, N. (2022). Sampling the proteome by emerging single-molecule and mass spectrometry methods. arXiv. Retrieved from [Link]
-
ResearchGate. Overview of iTRAQ data analysis workflow with identification and... Retrieved from [Link]
-
Biology Stack Exchange. (2020, April 24). Peptide oxidation bias during sample preparation for LC-MS/MS. Retrieved from [Link]
-
Applied Biosystems. Applied Biosystems iTRAQ™ Reagents. Retrieved from [Link]
- Google Patents. WO2017123440A1 - Protein preparation by reduction of oxidized methionines.
-
UT Southwestern Proteomics Core. SILAC Quantitation. Retrieved from [Link]
-
Stenton, D., et al. (2024). A micro-costing study of mass-spectrometry based quantitative proteomics testing applied to the diagnostic pipeline of mitochondrial and other rare disorders. PMC. Retrieved from [Link]
-
Gevaert, K., & Impens, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192. Retrieved from [Link]
-
Searle, B. C., et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega, 6(20), 13087-13093. Retrieved from [Link]
-
Ghesquière, B., et al. (2011). Redox Proteomics of Protein-bound Methionine Oxidation. Molecular & Cellular Proteomics, 10(9), M110.007532. Retrieved from [Link]
-
Slavov, N., et al. (2025, July 31). The $10 proteome: low-cost, deep and quantitative proteome profiling of limited sample amounts using the Orbitrap Astral and timsTOF Ultra 2 mass spectrometers. PMC. Retrieved from [Link]
-
Jones, J. H. (1968). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1968, 207-213. Retrieved from [Link]
-
ResearchGate. (2026, January 16). (PDF) The ten dollar proteome: low-cost, deep and quantitative proteome profiling of limited sample amounts using the Orbitrap Astral and timsTOF Ultra 2 mass spectrometers. Retrieved from [Link]
-
Kwiecien, N. W., et al. (2023). Costs and Benefits of Popular P-Value Correction Methods in Three Models of Quantitative Omic Experiments. Analytical Chemistry, 95(5), 2826-2835. Retrieved from [Link]
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- 29. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
A Tale of Two Esters: A Senior Application Scientist's Guide to Z-L-Methionine-NHS and Sulfo-NHS Esters in Bioconjugation
In the dynamic landscape of bioconjugation, the precise selection of reagents is paramount to experimental success. This guide offers an in-depth comparison of two seemingly related, yet functionally distinct, classes of amine-reactive reagents: Z-L-methionine N-hydroxysuccinimide (NHS) ester and the widely utilized Sulfo-NHS esters. While both leverage the reactivity of the NHS ester moiety, their applications diverge significantly. This guide will elucidate these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions for their specific experimental needs.
Decoding the Chemistry: A Fundamental Overview
At the heart of both Z-L-methionine-NHS and Sulfo-NHS esters lies the N-hydroxysuccinimide ester, a highly efficient functional group for reacting with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[1][2] The reaction is most efficient at a pH range of 7 to 9.[2]
However, the molecular context of the NHS ester dictates its utility.
Z-L-Methionine N-Hydroxysuccinimide Ester: A Tool for Peptide Synthesis
Z-L-methionine N-hydroxysuccinimide ester is not a typical labeling reagent in the conventional sense. The "Z" denotes a benzyloxycarbonyl group, which serves as a protecting group for the alpha-amino group of the L-methionine. Therefore, this molecule is an L-methionine amino acid with a protected amine and an activated carboxyl group (the NHS ester).
Its primary application is in peptide synthesis , where it is used to introduce a protected methionine residue into a growing peptide chain by reacting with the free N-terminus of the peptide.
Sulfo-NHS Esters: The Workhorse of Bioconjugation and Labeling
In contrast, Sulfo-NHS esters are a class of reagents where a functional group of interest (e.g., a fluorophore, biotin, or a crosslinker) is activated with a Sulfo-N-hydroxysuccinimide moiety. The key feature of Sulfo-NHS esters is the presence of a sulfonate group (-SO₃⁻) on the succinimide ring.[3] This seemingly minor addition has profound consequences for the reagent's properties.
Head-to-Head Comparison: Distinct Properties for Distinct Applications
The following table summarizes the key differences between Z-L-methionine-NHS ester and Sulfo-NHS esters:
| Feature | Z-L-Methionine N-Hydroxysuccinimide Ester | Sulfo-NHS Esters |
| Primary Application | Peptide synthesis; introduction of a protected methionine residue. | Labeling of proteins, antibodies, and other biomolecules with functional tags (e.g., fluorophores, biotin). |
| Reactive Moiety | NHS ester of Z-protected L-methionine. | NHS ester of a functional molecule (e.g., dye, biotin). |
| Key Structural Feature | Benzyloxycarbonyl (Z) protecting group on the amino acid. | Sulfonate group on the NHS ring. |
| Solubility in Aqueous Buffers | Generally low, requires organic co-solvents like DMSO or DMF.[2] | High, readily soluble in aqueous buffers.[2][3] |
| Cell Membrane Permeability | Permeable. | Impermeable.[3] |
| Typical Reaction Target | N-terminus of a growing peptide chain. | Primary amines (lysine side chains, N-terminus) on the surface of proteins and other biomolecules. |
The Critical Difference: The Role of the Sulfonate Group in Sulfo-NHS Esters
The presence of the negatively charged sulfonate group on the Sulfo-NHS ring is the single most important distinction for practical applications. This modification imparts two crucial properties:
-
Increased Water Solubility: Unlike their non-sulfonated NHS ester counterparts (and Z-L-methionine-NHS ester), Sulfo-NHS esters are highly soluble in aqueous buffers.[2][3] This eliminates the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive proteins.[2]
-
Cell Membrane Impermeability: The charged sulfonate group prevents Sulfo-NHS esters from passively crossing the cell membrane.[3] This property is invaluable for selectively labeling cell surface proteins, a critical technique in cell biology and immunology research.
Experimental Workflows: Choosing the Right Tool for the Job
The distinct applications of these reagents are reflected in their experimental workflows.
Workflow 1: Incorporating Methionine into a Peptide using Z-L-Methionine-NHS Ester
This workflow illustrates the use of Z-L-methionine-NHS ester in solid-phase peptide synthesis (SPPS).
Caption: Workflow for peptide synthesis using Z-L-Methionine-NHS ester.
Workflow 2: Labeling a Cell Surface Protein with a Sulfo-NHS Ester Dye
This workflow demonstrates the selective labeling of cell surface proteins on live cells.
Sources
A Senior Application Scientist's Guide to Primary Amine Modification: Evaluating Alternatives to NHS Esters
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for fundamental biological research. Primary amines, found at the N-terminus of polypeptide chains and on the side chain of lysine residues, are the most frequently targeted functional groups for bioconjugation due to their surface exposure and inherent nucleophilicity.[][2]
For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose, forming stable amide bonds with high efficiency.[][3][4] However, the very reactivity that makes them useful also presents challenges. NHS esters are notoriously susceptible to hydrolysis in aqueous environments, which complicates reaction stoichiometry and can lead to low conjugation yields.[5][6][7] Furthermore, the high abundance of lysine residues on a typical protein (an IgG antibody has ~90) makes achieving site-specific modification with NHS esters nearly impossible, often resulting in a heterogeneous mixture of products with varying degrees of labeling (DAR).[][4]
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of viable alternative reagents for primary amine modification. We will delve into the causality behind experimental choices, compare performance based on mechanism and stability, and provide actionable protocols to help researchers, scientists, and drug development professionals select the optimal chemistry for their specific application.
The Benchmark: Understanding N-Hydroxysuccinimide (NHS) Esters
Before exploring alternatives, it is crucial to understand the benchmark. NHS esters react with deprotonated primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[5]
The reaction rate is highly pH-dependent. While the reaction proceeds most efficiently at a slightly alkaline pH of 7.2-8.5, the rate of hydrolysis also increases dramatically with pH.[5][8] At pH 7, an NHS ester has a half-life of hours, but this drops to mere minutes at pH 8.6.[3][6][7] This narrow optimal window necessitates careful control over reaction conditions and often requires a large molar excess of the NHS ester to drive the conjugation to completion, which can increase the risk of off-target modifications and aggregation.
// Nodes Protein [label="Protein-NH₂\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; NHS_Ester [label="R-C(=O)O-NHS\n(NHS Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Protein-NH-C(=O)-R\n(Stable Amide Bond)", fillcolor="#D4EDDA", fontcolor="#202124"]; Byproduct [label="N-Hydroxysuccinimide\n(Leaving Group)", fillcolor="#FAD2CF", fontcolor="#202124"]; Hydrolysis [label="R-COOH + NHS\n(Hydrolysis Product)", fillcolor="#FAD2CF", fontcolor="#202124"]; H2O [label="H₂O", shape=plaintext, fontcolor="#5F6368"];
// Edges Protein -> Intermediate [label=" Nucleophilic Attack", color="#4285F4"]; NHS_Ester -> Intermediate [color="#4285F4"]; Intermediate -> Product [label=" NHS leaves", color="#34A853"]; Intermediate -> Byproduct [style=dashed, color="#EA4335"]; NHS_Ester -> Hydrolysis [label=" Hydrolysis (Side Reaction)", color="#EA4335"]; H2O -> NHS_Ester [style=dotted, arrowhead=none, color="#EA4335"]; } .dot Caption: NHS Ester Reaction with a Primary Amine.
Comparative Analysis of Alternative Amine-Reactive Reagents
The limitations of NHS esters have spurred the development of numerous alternatives, each with a unique profile of reactivity, stability, and specificity.
Next-Generation Activated Esters: TFP and STP Esters
Esters of tetrafluorophenol (TFP) and their water-soluble sulfonated counterparts, sulfotetrafluorophenyl (STP) esters, represent a significant improvement over traditional NHS esters.
-
Mechanism: The reaction mechanism is identical to that of NHS esters (nucleophilic acyl substitution). The key difference lies in the leaving group.
-
Performance vs. NHS: The primary advantage of TFP/STP esters is their increased stability against hydrolysis in aqueous solutions.[9] This provides a wider window for conjugation, allowing for longer reaction times or reactions at slightly higher pH values without significant loss of the reagent. This enhanced stability can lead to more consistent and higher conjugation yields. STP esters, in particular, have been used to selectively label highly reactive lysines, offering a pathway to improved site-selectivity.[]
-
Causality: The electron-withdrawing fluorine atoms on the phenol ring make the ester highly reactive towards amines while also rendering it more resistant to hydrolysis compared to the succinimide ring.
-
Drawbacks: TFP esters can be more hydrophobic than NHS esters, which may require the use of organic co-solvents like DMSO or DMF.[9] The optimal pH for TFP ester conjugation is also slightly higher than for NHS esters, which could be a consideration for pH-sensitive proteins.[9]
Imidoesters
Imidoesters are a class of reagents that offer a unique advantage: charge preservation.
-
Mechanism: Imidoesters react with primary amines to form a stable amidine bond.[3][10]
-
Performance vs. NHS: Unlike the amide bond formed by NHS esters, which neutralizes the positive charge of the primary amine, the resulting amidine bond from an imidoester is protonated at physiological pH.[3][10] This preservation of positive charge can be critical for maintaining the native structure and biological activity of a protein, as it minimizes perturbations to the protein's electrostatic surface.[3] Imidoesters are also highly specific for amines when used at an alkaline pH of 8-10.[3]
-
Causality: The amidine linkage (C=N) retains a basic nitrogen that is readily protonated, thus mimicking the charge of the original lysine side chain.
-
Drawbacks: The primary limitation is the need for alkaline reaction conditions (pH 8-10), which can denature or inactivate sensitive proteins.[10]
// Nodes Protein [label="Protein-NH₂\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidoester [label="R-C(=NH)OR'\n(Imidoester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Protein-NH-C(=NH)-R\n(Amidine Bond)", fillcolor="#D4EDDA", fontcolor="#202124"]; Byproduct [label="R'-OH\n(Alcohol)", fillcolor="#FAD2CF", fontcolor="#202124"];
// Edges Protein -> Product [label=" Nucleophilic Attack\n(pH 8-10)", color="#4285F4"]; Imidoester -> Product [color="#4285F4"]; Imidoester -> Byproduct [style=dashed, label=" Leaving Group", color="#EA4335"]; } .dot Caption: Imidoester Reaction with a Primary Amine.
Isothiocyanates
Isothiocyanates, with fluorescein isothiocyanate (FITC) being the most famous example, are primarily used for attaching fluorescent labels.
-
Mechanism: They react with primary amines to form a thiourea linkage.[3]
-
Performance vs. NHS: The resulting thiourea bond is generally less stable than the amide bond formed by NHS esters. Furthermore, the reaction with other nucleophiles like cysteine and tyrosine can be reversible, leading to potential loss of the label over time. The optimal reaction pH is typically higher (pH 9.0-9.5) than for NHS esters.[3]
-
Causality: The thiourea linkage is more susceptible to hydrolysis and exchange reactions compared to the highly stable amide bond.
-
Drawbacks: Lower stability of the final conjugate and the potential for reduced enzyme activity upon modification are significant concerns.[11]
Aldehydes (via Reductive Amination)
This two-step chemistry provides a robust and controllable method for amine modification.
-
Mechanism: An aldehyde-containing reagent first reacts with a primary amine to form a Schiff base (an imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[5][12]
-
Performance vs. NHS: The resulting secondary amine bond is extremely stable. The two-step nature of the reaction allows for greater control; the Schiff base formation is reversible, allowing for an equilibrium to be established before the irreversible reduction step.
-
Causality: The use of a mild reductant like NaBH₃CN is key. It selectively reduces the imine bond without affecting more stable carbonyl groups or, crucially, disulfide bonds within the protein, thus preserving tertiary structure.
-
Drawbacks: The main disadvantage is the requirement for a reducing agent, which must be carefully selected to avoid unwanted side reactions. The process is also more complex, involving two distinct steps.
Site-Specific Reagents: Sulfonyl Acrylates
A recent innovation addresses the primary drawback of traditional amine chemistry: the lack of regioselectivity.
-
Mechanism: Computationally designed sulfonyl acrylates can target a single, specific lysine residue on a native protein.[13] The reaction proceeds through a hydrogen bond-assisted aza-Michael addition, followed by the elimination of methanesulfinic acid to form the final conjugate.[13]
-
Performance vs. NHS: This method achieves what NHS esters cannot: quantitative, irreversible modification of a single lysine without prior protein engineering.[13] The reaction is fast (at 37°C, pH 8.0) and requires only a single molar equivalent of the reagent, simplifying purification and ensuring a homogeneous product.[13]
-
Causality: Selectivity is achieved by exploiting the unique pKa and local microenvironment of a specific lysine residue. The reagent is designed to favor the deprotonated, more nucleophilic form of one lysine over all others on the protein surface.[13]
-
Drawbacks: This is an advanced technique that requires significant upfront design and synthesis of the custom reagent for each target protein. These reagents are not as broadly available as the classical alternatives.
Quantitative Comparison of Amine-Reactive Reagents
| Reagent Class | Reactive Group | Bond Formed | Optimal pH | Conjugate Stability | Key Advantage(s) | Key Disadvantage(s) |
| NHS Esters | N-Hydroxysuccinimide Ester | Amide | 7.2 - 8.5 | Very High | High reactivity, well-established chemistry.[3][5] | Prone to hydrolysis, poor regioselectivity.[][3][6] |
| TFP/STP Esters | (Sulfo)tetrafluorophenyl Ester | Amide | 7.5 - 8.5 | Very High | More stable to hydrolysis than NHS esters.[9] | TFP esters can be hydrophobic.[9] |
| Imidoesters | Imidoester | Amidine | 8.0 - 10.0 | High | Preserves positive charge of the amine.[3][10] | Requires high pH, which can harm proteins.[10] |
| Isothiocyanates | Isothiocyanate | Thiourea | 9.0 - 9.5 | Moderate | Widely used for fluorescent labeling (e.g., FITC).[3] | Less stable conjugate than amide, can be reversible. |
| Aldehydes | Aldehyde | Secondary Amine | 7.0 - 8.0 | Very High | Very stable bond, controllable two-step reaction.[5] | Requires a reducing agent, more complex workflow. |
| Sulfonyl Acrylates | Sulfonyl Acrylate | Aza-Michael Adduct | ~8.0 | Very High | Enables site-specific modification of native proteins.[13] | Requires custom reagent design and synthesis.[13] |
Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize reagent concentrations, reaction times, and buffer conditions for each specific protein and application.
Protocol 1: General Procedure for Protein Labeling with an NHS or TFP/STP Ester
This protocol describes the fundamental workflow for conjugating an amine-reactive ester to a protein.
// Workflow P1 -> P2 [style=invis]; P2 -> R1 [label="Add dropwise while stirring"]; R1 -> R2; R2 -> PU1; PU1 -> PU2; } .dot Caption: General workflow for protein conjugation.
-
Protein Preparation: Dissolve the protein to be modified in an amine-free buffer at a concentration of 1-10 mg/mL. Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate buffers at a pH between 7.2 and 8.5.[8] Crucially, avoid buffers containing primary amines like Tris (e.g., TBS), as they will compete with the protein for reaction with the ester. [8]
-
Reagent Preparation: Immediately before use, dissolve the NHS or TFP/STP ester reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[8][14] Use high-quality, anhydrous solvent, as water will hydrolyze the reagent and residual amines in old DMF can consume it. [6][14]
-
Conjugation Reaction: While gently stirring the protein solution, add a calculated amount of the dissolved reagent. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. The final concentration of organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time depends on the protein and the specific reagent's stability (TFP/STP esters allow for longer incubation).
-
Quenching (Optional but Recommended): To stop the reaction and consume any remaining active ester, add a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of ~50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and reaction byproducts from the protein conjugate. This is most commonly achieved by dialysis, desalting columns (size-exclusion chromatography), or spin filtration. The purified conjugate should be stored under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
Protocol 2: Protein Modification using Imidoesters (e.g., Traut's Reagent)
This protocol is adapted for reagents that require more alkaline conditions and result in charge preservation.
-
Buffer Preparation: Prepare a buffer with a pH between 8.0 and 10.0. A 0.1 M sodium borate or triethanolamine buffer is suitable. Ensure the buffer is amine-free.[3]
-
Protein and Reagent Preparation: Dissolve the protein in the alkaline buffer. Separately, dissolve the imidoester crosslinker (e.g., dimethyl suberimidate, DMS) in the same buffer immediately before use, as imidoesters have short half-lives in aqueous solution, especially at high pH.[10][15]
-
Conjugation Reaction: Mix the protein and imidoester solutions. A final reagent concentration of 1-2 mg/mL for a 1 mg/mL protein solution is a typical starting point.[15]
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature.[15]
-
Termination and Purification: The reaction can be terminated by adding a quenching reagent like ammonium acetate or by lowering the pH. Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).
Conclusion
While NHS esters remain a workhorse for primary amine modification, their significant limitations, particularly their hydrolytic instability and lack of selectivity, have driven the development of superior alternatives. For applications demanding higher stability and more consistent results, TFP/STP esters offer a clear advantage with a nearly identical workflow. When preserving the native charge and function of a protein is paramount, imidoesters are the reagent of choice, provided the protein can tolerate the requisite alkaline pH. For creating highly stable linkages where workflow complexity is not a barrier, reductive amination provides a robust solution. Finally, for the ultimate goal of creating homogeneous bioconjugates, emerging site-specific reagents like sulfonyl acrylates represent the future, trading off-the-shelf convenience for unparalleled precision.
As a senior application scientist, my recommendation is to critically evaluate the goals of your experiment. Do not default to NHS esters out of habit. Consider the stability of your protein, the importance of homogeneity, and the desired properties of the final conjugate. By understanding the causality behind each chemical reaction and selecting the appropriate tool for the job, you can significantly improve the quality, consistency, and success of your protein modification experiments.
References
- Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. (2025). RSC Chemical Biology.
- Bioconjug
- Reagents for the chemical modification of Lysine residues in proteins.
- Amine-Reactive Crosslinker Overview.
- Lys Conjug
- Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
- There are any optimized protocols to modify proteins with Isothiocyanate derivatives?
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjug
- Maleimide Crosslinker Selection Guide. (2025). Vector Labs.
- Classical methods for chemoselective modification of primary amines on peptides/proteins.
- Chemo- and Regioselective Lysine Modification on N
- How to cross-link proteins. University of Arizona.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific - NG.
- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissoci
- Chemical Conjugation.
- Complete chemical modification of amine and acid functional groups of peptides and small proteins. PMC.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - NG.
- Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific - ES.
- Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chrom
Sources
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- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fgsc.net [fgsc.net]
Quantifying NHS-Ester Reaction Endpoints: Spectrophotometric vs. Chromatographic Verification
Topic: Spectrophotometric assay to confirm NHS ester reaction completion Content Type: Publish Comparison Guide
The "Invisible" Failure in Bioconjugation
In bioconjugation, the N-hydroxysuccinimide (NHS) ester is the workhorse for amine labeling.[1][2][3][4] However, it suffers from a critical vulnerability: hydrolytic instability . In aqueous buffers at pH 7.0–8.0, the half-life of an NHS ester can range from minutes to hours.
A common failure mode in drug development is the "Silent Hydrolysis": the researcher adds the NHS-reagent to the protein, incubates for the standard 2 hours, and assumes conjugation occurred. If the NHS ester was hydrolyzed prior to addition (due to poor storage) or hydrolyzed faster than the aminolysis rate, the result is a failed batch with no easy way to distinguish "unreacted protein" from "conjugated protein" without expensive downstream analysis.
This guide compares the two primary methods to confirm reaction completion and reagent quality: the rapid Spectrophotometric "Alkaline Shift" Assay and the rigorous HILIC-HPLC Method .
Core Protocol: The Spectrophotometric "Alkaline Shift" Assay
This method is the most practical for real-time decision-making. It relies on the spectral difference between the intact NHS-ester and the released N-hydroxysuccinimide anion.
Mechanism:
Upon hydrolysis or conjugation, the NHS group is released.[1][5][6] While the intact ester has minimal absorbance at 260 nm, the released NHS anion (phenolate-like structure formed at basic pH) absorbs strongly at 260 nm with a molar extinction coefficient (
Protocol Workflow
Objective: Determine if active NHS ester remains in the reaction vessel.
Reagents:
-
Sample: Aliquot from your conjugation reaction (or dry NHS reagent stock).
-
Hydrolysis Buffer: 1.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).
-
Diluent: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Methodology:
-
Baseline Measurement (
):-
Take a 10 µL aliquot of your reaction mixture.
-
Dilute into 990 µL of PBS (pH 7.4) .
-
Measure Absorbance at 260 nm .
-
Note: At this neutral pH, the released NHS is protonated and has low absorbance. This reads the background protein/dye absorbance.
-
-
Forced Hydrolysis (
):-
Take a second 10 µL aliquot of the reaction mixture.
-
Dilute into 990 µL of 1.0 M NaOH (or dilute in water and spike with NaOH to pH > 10).
-
Incubate for 2 minutes at Room Temperature (hydrolysis is instantaneous at this pH).
-
Measure Absorbance at 260 nm .
-
-
Calculation:
-
Calculate the difference:
. -
Interpretation:
-
High
: Significant active NHS ester remains. The reaction is NOT complete . -
Near-Zero
: No active ester remains. The reaction is complete (or the reagent is dead).
-
-
Self-Validating Check:
To quantify the exact concentration of active ester remaining (in mM), use the Beer-Lambert Law:
Logical Workflow Visualization
The following diagram illustrates the decision logic for monitoring NHS ester reactions using the Alkaline Shift method.
Figure 1: Decision tree for the "Alkaline Shift" assay. By comparing the absorbance of the sample at neutral pH versus basic pH, researchers can instantly determine if reactive NHS ester is still present.
Comparative Analysis: Spectrophotometry vs. HPLC
While the spectrophotometric assay is fast, it is not always the "Gold Standard" for complex mixtures. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic method because NHS esters and their hydrolysis products are too polar for standard C18 Reverse Phase HPLC.
Performance Matrix
| Feature | Spectrophotometric Assay (Alkaline Shift) | HILIC-HPLC Method |
| Primary Analyte | Released NHS Anion (Leaving Group) | Intact NHS-Ester vs. Carboxylic Acid |
| Detection Principle | UV (210-260 nm) + Retention Time | |
| Time to Result | < 5 Minutes | 30–60 Minutes |
| Sensitivity | Moderate (~10 µM limit) | High (nM range) |
| Interference | High: DNA/Proteins absorb at 260 nm. Requires careful blanking. | Low: Separation resolves protein/dye peaks from the NHS group. |
| Best Use Case | Real-time reaction monitoring; Reagent QC check. | Final product validation; Complex lysates. |
| Cost | Negligible | High (Column + Solvents) |
Why HILIC?
Standard C18 columns cannot retain the small, polar NHS leaving group or the hydrolyzed dye-carboxylate. HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (like Silica or Amide) and a high-organic mobile phase, allowing for the separation of the Active NHS-Ester (elutes earlier/later depending on phase) from the Hydrolyzed Carboxylate and the Free NHS group .
Expert Insights & Troubleshooting
1. The "False Negative" Trap (Buffer pH):
The extinction coefficient of the NHS leaving group is highly pH-dependent. At pH 7.0, the
2. Protein Interference: Proteins absorb at 280 nm, with a "tail" extending into 260 nm.
-
Solution: Always use the "Split Sample" method described above. By subtracting the Neutral pH reading (which includes the protein's static absorbance) from the High pH reading, you mathematically eliminate the protein background, isolating only the pH-sensitive NHS signal.
3. DMSO/DMF Purity: If dissolving your NHS ester stock in DMSO/DMF before the assay, ensure the solvent is anhydrous and amine-free .[5] Old DMF breaks down into dimethylamine, which will instantly react with your NHS ester, rendering it inactive before you even start the assay.
References
-
G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinking Reagents. Retrieved from [Link]
-
Li, Z., & Liao, F. (2012).[3] Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. Chemistry Central Journal, 6(1), 142. Retrieved from [Link]
-
Wenzel, J., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).[2][3] Analytical Methods, 7, 7204-7210. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Protein Activity After Labeling with Z-L-Methionine N-Hydroxysuccinimide Ester
Introduction: The Double-Edged Sword of Protein Labeling
In the landscape of molecular biology and drug discovery, the covalent labeling of proteins is an indispensable tool. It allows us to attach probes—be they fluorophores, biotin, or in this case, a Z-L-methionine moiety via an N-hydroxysuccinimide (NHS) ester—to visualize, track, and purify proteins of interest.[1] The chemistry of NHS esters is elegant in its simplicity: the ester serves as a reactive group that efficiently forms a stable amide bond with primary amines, primarily the ε-amino group of lysine residues and the protein's N-terminus.[2][3]
However, this convenience comes with a critical caveat. Lysine is one of the most abundant amino acids, meaning a typical protein possesses numerous potential labeling sites.[4][5] This can lead to a heterogeneous mixture of labeled proteins with varying degrees of modification and, more critically, at random locations.[5][6] If a label attaches within a binding interface, an active site, or a region crucial for conformational changes, the protein's biological activity can be significantly compromised or even obliterated.[7]
Therefore, the central dogma of any protein labeling experiment must be: "Trust, but verify." Simply confirming the attachment of a label is insufficient. Rigorous functional validation is not an optional downstream step but an integral part of the labeling workflow itself. This guide provides a comparative framework for selecting and implementing the right functional assays to ensure your Z-L-methionine NHS ester-labeled protein is not only labeled, but also active and reliable for your research.
The First Checkpoint: Has the Labeling Process Damaged the Protein's Integrity?
Before delving into complex functional assays, it is prudent to perform a quick "physical exam" on your labeled protein. Biophysical characterization can provide early warnings if the labeling process itself—independent of the label's specific location—has caused gross structural perturbations like misfolding or aggregation. Think of this as ensuring the chassis is sound before testing the engine.
Caption: Initial biophysical checks to confirm protein integrity post-labeling.
Here is a comparison of key techniques that provide a rapid, holistic view of your protein's structural health.
| Technique | Principle | Key Parameter(s) | Primary Insight |
| Size-Exclusion Chromatography (SEC-MALS) | Separates molecules by hydrodynamic radius, with light scattering to determine molar mass. | Elution Profile, Polydispersity | Detects and quantifies soluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size distribution.[8] | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Rapid assessment of aggregation and sample homogeneity. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Far-UV Spectrum (190-250 nm) | Provides an estimate of secondary structure content (α-helix, β-sheet). A significant change from the unlabeled protein indicates misfolding. |
| Differential Scanning Fluorimetry (DSF) | Monitors the unfolding of a protein in response to thermal stress using a fluorescent dye that binds to exposed hydrophobic regions. | Melting Temperature (Tm) | Assesses protein stability. A significant decrease in Tm suggests the label has destabilized the protein's fold. |
A protein that shows no signs of aggregation, retains its native-like secondary structure, and has a comparable thermal stability to its unlabeled counterpart is a prime candidate for functional testing.
A Comparative Guide to Functional Assays: Matching the Method to the Molecule
The choice of functional assay is dictated entirely by the protein's biological role. Here, we compare strategies for three common classes of proteins.
For the Workhorses: Enzymes
Labeling an enzyme is particularly risky, as modification of even a single lysine in the active site or an allosteric regulatory site can drastically alter its catalytic efficiency.[9][10] The goal is to determine if the key kinetic parameters—Vmax and Km—have been preserved.
Comparison of Enzyme Assay Formats
| Assay Type | Principle | Pros | Cons |
| Colorimetric | Catalytic activity produces a colored product measured by absorbance. | Simple, inexpensive, widely available reagents. | Often lower sensitivity, potential for compound interference. |
| Fluorometric | The enzyme converts a non-fluorescent substrate to a fluorescent product.[11] | High sensitivity, wide dynamic range. | Potential for quenching or autofluorescence from compounds. |
| Luminescent | The enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase). | Extremely high sensitivity, low background. | Reagents can be more expensive, requires a luminometer. |
Caption: Workflow for comparing enzyme kinetics of labeled vs. unlabeled protein.
Featured Protocol: Generic Kinase Activity Assay (Fluorometric)
This protocol describes a continuous assay to measure the activity of a protein kinase using a peptide substrate and a coupled enzymatic system that detects ADP production.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer optimal for your kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Unlabeled & Labeled Kinase : Dilute both kinases to a working concentration (e.g., 2X final concentration) in Kinase Buffer.
-
Substrates : Prepare a 2X solution of ATP and a 2X solution of the specific peptide substrate in Kinase Buffer.
-
Detection Reagent : Prepare a 2X solution of a commercial ADP-Glo™ or equivalent detection reagent according to the manufacturer's instructions.
-
-
Assay Execution (384-well plate format) :
-
Add 5 µL of Kinase Buffer to all wells.
-
Add 5 µL of either unlabeled kinase (control) or labeled kinase (test) to respective wells.
-
Initiate the reaction by adding 10 µL of the combined ATP/peptide substrate solution.
-
Incubate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
Stop the kinase reaction and initiate the detection reaction by adding 20 µL of the detection reagent.
-
Incubate for 30-40 minutes as per the manufacturer's protocol.
-
-
Data Acquisition & Analysis :
-
Read the fluorescence intensity on a plate reader with appropriate filters.
-
Subtract the background (no enzyme control).
-
Compare the signal from the labeled kinase to the unlabeled kinase. Express the activity of the labeled enzyme as a percentage of the unlabeled control.
-
For full kinetics, vary the substrate concentration and measure initial reaction rates to determine Km and Vmax.
-
Interpreting the Data
| Sample | Km (µM) | Vmax (RFU/min) | % Activity vs. Unlabeled |
| Unlabeled Kinase | 15.2 | 8,540 | 100% |
| Labeled Kinase | 16.1 | 8,120 | 95% |
| Conclusion | No significant change | No significant change | Functionally Valid |
| Labeled Kinase (Bad Batch) | 148.5 | 8,450 | 99% |
| Conclusion | 10-fold increase in Km | Vmax preserved | Partially Impaired: Substrate binding affected |
For the Sentinels: Antibodies and Binding Proteins
For antibodies, the critical function is high-affinity, specific binding to their target antigen. Lysine residues are prevalent in and around the complementarity-determining regions (CDRs), and an unfortunately placed label can easily disrupt this interaction.
Comparison of Binding Assay Platforms
| Assay Platform | Principle | Key Parameter(s) | Pros | Cons |
| ELISA | An immobilized antigen captures the antibody, which is detected by a secondary enzyme-conjugated antibody.[12] | EC50 | High-throughput, cost-effective, well-established. | Endpoint measurement, susceptible to wash-step artifacts. |
| Flow Cytometry | Measures binding of a fluorescently-labeled antibody (or detection of an unlabeled one) to antigens on the cell surface.[13] | Mean Fluorescence Intensity (MFI), EC50 | Works with native antigens on cells, provides single-cell data. | Requires cell lines, can be lower throughput. |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Label-free, real-time detection of mass changes on a sensor surface as molecules associate and dissociate.[13] | kon, koff, KD | Provides full kinetic profile, highly sensitive, no secondary reagents needed. | Requires specialized instrumentation, can be costly. |
Caption: Workflow for a competitive ELISA to assess labeled antibody binding.
Featured Protocol: Competitive Flow Cytometry Assay
This protocol is designed to determine if the labeled antibody can effectively compete with the unlabeled antibody for binding to a cell surface antigen.
-
Cell Preparation :
-
Culture cells that express your antigen of interest to an appropriate density.
-
Harvest the cells and wash them twice with ice-cold FACS Buffer (e.g., PBS + 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS Buffer.
-
-
Antibody Preparation :
-
Determine the EC80 concentration of your unlabeled antibody (pre-conjugated with a fluorophore like FITC) from a prior titration experiment. This is your "tracer."
-
Prepare serial dilutions of your Z-L-methionine NHS ester-labeled antibody (the "competitor") in FACS Buffer, starting from a high concentration (e.g., 100X the expected KD).
-
-
Competition Reaction :
-
In a 96-well V-bottom plate, add 50 µL of your cell suspension to each well.
-
Add 25 µL of the serially diluted labeled antibody (competitor) to the wells.
-
Add 25 µL of the unlabeled FITC-conjugated antibody (tracer) at its fixed EC80 concentration to all wells.
-
Incubate on ice for 1 hour, protected from light.
-
-
Data Acquisition :
-
Wash the cells three times with 200 µL of cold FACS Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Buffer containing a viability dye (e.g., DAPI).
-
Acquire data on a flow cytometer, measuring the FITC signal from the live cell population.
-
-
Data Analysis :
-
Plot the Mean Fluorescence Intensity (MFI) of the FITC signal against the log concentration of the labeled competitor antibody.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value. The IC50 should be comparable to the EC50 of the unlabeled antibody.
-
Interpreting the Data
| Assay | Unlabeled Antibody | Labeled Antibody | Conclusion |
| Direct Binding ELISA | EC50 = 5.2 nM | EC50 = 6.1 nM | Binding preserved |
| SPR (Kinetic Analysis) | KD = 2.1 nM | KD = 2.5 nM | Binding preserved |
| Competitive Flow Cytometry | IC50 = 7.5 nM | IC50 = 8.2 nM | Functionally Valid |
For the Communicators: GPCRs and Signaling Proteins
Validating a labeled ligand for a G-protein coupled receptor (GPCR) is a two-tiered process. First, you must confirm it still binds to the receptor. Second, and more importantly, you must verify it elicits the same downstream biological response (i.e., it is still an agonist or antagonist).[14][15]
Caption: A typical Gs-coupled GPCR signaling cascade leading to cAMP production.
Comparison of GPCR Assays
| Assay Type | Principle | Pros | Cons |
| Radioligand Binding | A labeled ligand competes with a radioactive tracer for receptor binding on cell membranes.[16] | Gold standard for affinity (Ki) determination. | Requires handling of radioactive materials. |
| NanoBRET™ Target Engagement | Measures ligand binding in live cells via bioluminescence resonance energy transfer between a NanoLuc®-tagged receptor and a fluorescently-labeled ligand.[14] | Live-cell, real-time binding kinetics, no radioactivity. | Requires specific receptor constructs and labeled ligands. |
| cAMP Assays | Measures the accumulation of the second messenger cAMP, typically via a competitive immunoassay or a genetically encoded biosensor (e.g., GloSensor™).[15][17] | Direct measure of Gs/Gi functional response, high-throughput. | Indirect measure of binding, only for Gs/Gi-coupled receptors. |
| Calcium Flux Assays | Measures changes in intracellular calcium levels using fluorescent dyes, reporting on Gq pathway activation.[17][18] | Real-time functional readout, high-throughput. | Signal can be transient, only for Gq-coupled receptors. |
Featured Protocol: Live-Cell Luminescent cAMP Assay
This protocol uses a genetically encoded biosensor that produces light in response to cAMP binding.
-
Cell Preparation :
-
The day before the assay, seed cells engineered to express your GPCR of interest and a cAMP biosensor (e.g., GloSensor™) into a white, clear-bottom 96-well plate.
-
-
Assay Execution :
-
Remove culture medium and replace it with CO2-independent medium containing the GloSensor™ reagent.
-
Incubate for 2 hours at room temperature to allow for reagent equilibration.
-
Prepare serial dilutions of your unlabeled ligand (control) and Z-L-methionine NHS ester-labeled ligand (test).
-
Measure a baseline luminescence reading on a plate luminometer.
-
Add the diluted ligands to the wells.
-
Read luminescence kinetically for 15-30 minutes.
-
-
Data Analysis :
-
For each well, calculate the integrated luminescence signal after ligand addition.
-
Plot the signal against the log of ligand concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 for both the labeled and unlabeled ligands.
-
Interpreting the Data
| Ligand Sample | Binding Assay (Ki, nM) | Functional cAMP Assay (EC50, nM) | Conclusion |
| Unlabeled Ligand | 10.5 | 25.1 | - |
| Labeled Ligand | 12.1 | 28.9 | Functionally Valid : Binding affinity and signaling potency are preserved. |
| Labeled Ligand (Bad Batch) | >1000 | No response | Functionally Inactive : Labeling has abolished receptor binding. |
Conclusion: A Framework for Confidence
Validating the function of a protein after labeling with Z-L-methionine NHS ester is not merely a quality control step; it is fundamental to the integrity of the data you will generate. By adopting a tiered approach—starting with a broad biophysical assessment of integrity and moving to specific, quantitative functional assays tailored to your protein's class—you create a self-validating system. This ensures that any observations made with your labeled protein are a true reflection of its biological role, not an artifact of the labeling process itself. Always remember that a well-characterized tool is the foundation of reproducible and impactful science.
References
-
Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. Available at: [Link]
-
Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. The Glen Report. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Willems, L. I., et al. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical Science. Available at: [Link]
-
Spidel, J., et al. (2021). Quantifying antibody binding: techniques and therapeutic implications. mAbs. Available at: [Link]
-
Molecular Devices. Homogeneous Antibody Binding Assay with High Content Imaging. Available at: [Link]
-
Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. ResearchGate. Available at: [Link]
-
Ko, Y. H., et al. (2022). Biophysical Characterization of Membrane Proteins Embedded in Nanodiscs Using Fluorescence Correlation Spectroscopy. Frontiers in Physiology. Available at: [Link]
-
Waters Corporation. (2024). The Role of Biophysical Characterization of Biologics. Waters Blog. Available at: [Link]
-
DKSH. Biophysical Characterization. Available at: [Link]
-
Antibody Solutions. (2021). Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates. Available at: [Link]
-
Bio-Techne. Antibody Conjugation Assay: Methods, Protocols & Techniques. Available at: [Link]
-
Senisterra, G., et al. (2012). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Journal of Structural and Functional Genomics. Available at: [Link]
-
Hamilton Company. Protein Assays | Applications. Available at: [Link]
-
Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology. Available at: [Link]
-
Sartorius. Biophysical Characterization. Available at: [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]
-
Martin, S. S., et al. (2012). Fluorescent labeling and modification of proteins. Journal of Visualized Experiments. Available at: [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. Available at: [Link]
-
CD Biosynsis. In vitro assays for protein function services. Available at: [Link]
-
Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed. Available at: [Link]
-
Kaiser, E. T., et al. (1985). The chemical modification of enzymatic specificity. Annual Review of Biochemistry. Available at: [Link]
-
Sadana, A., & Raju, R. R. (1994). Effects of chemical modification on enzymatic activities and stabilities. Biomaterials. Available at: [Link]
-
Dempsey, D. R., et al. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PubMed. Available at: [Link]
-
Plapp, B. V. (1982). An overview on chemical modification of enzymes. The use of group-specific reagents. Ciencia Biologica. Available at: [Link]
Sources
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lab-solutions.dksh.com [lab-solutions.dksh.com]
- 9. The chemical modification of enzymatic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chemical modification on enzymatic activities and stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody.com [antibody.com]
- 13. tandfonline.com [tandfonline.com]
- 14. GPCR 研究ソリューション [promega.jp]
- 15. GPCR Signaling Assays [promega.kr]
- 16. multispaninc.com [multispaninc.com]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Guide: Z-L-Methionine NHS Ester vs. Maleimides for Bioconjugation
Executive Summary
This guide compares two distinct bioconjugation strategies: Amine-targeted modification using Z-L-methionine N-hydroxysuccinimide ester (Z-Met-NHS) and Thiol-targeted modification using Maleimides.[1]
While Maleimides are the industry standard for site-specific cysteine conjugation, they suffer from in vivo instability due to the retro-Michael reaction.[2] Z-Met-NHS represents an alternative strategy: it targets abundant lysine residues to form hyper-stable amide bonds, while simultaneously introducing a Methionine residue that can serve as a chemically cleavable linker (via Cyanogen Bromide) or a redox-active handle .
Key Decision Matrix:
-
Choose Maleimides if: You require site-specificity (Cysteine) and are working in controlled in vitro environments or using next-gen hydrolyzable maleimides.
-
Choose Z-Met-NHS if: You require maximum bond stability (Amide), need to introduce a cleavable Methionine spacer, or are targeting Lysine residues for high-density loading.
Part 1: Mechanistic Foundations
Z-L-Methionine NHS Ester (Amine Targeting)
This reagent utilizes N-hydroxysuccinimide (NHS) chemistry to react with primary amines (
-
The "Z" Group: The Benzyloxycarbonyl (Cbz or Z) group protects the
-amine of the methionine, preventing polymerization. -
The "Met" Residue: Introduces a thioether linkage that is susceptible to oxidation (to sulfoxide) or cleavage by Cyanogen Bromide (CNBr).[4][5]
-
Bond Type: Forms a Peptide (Amide) Bond . This is irreversible and physiologically stable.
Maleimides (Thiol Targeting)
Maleimides contain an
-
Bond Type: Forms a Thiosuccinimide Bond .
-
Vulnerability: This bond is reversible. In plasma, the maleimide can detach (Retro-Michael) and exchange onto serum albumin, leading to off-target toxicity in Antibody-Drug Conjugates (ADCs).[2][7]
Visualization: Reaction Pathways & Stability
Caption: Comparison of stable Amide formation via Z-Met-NHS versus the reversible Thiosuccinimide formation via Maleimide, highlighting the risk of retro-Michael exchange in plasma.
Part 2: Performance Comparison
Stability & Selectivity
The choice between these reagents is often a trade-off between Selectivity (Maleimide) and Stability (NHS).
| Feature | Z-L-Methionine NHS Ester | Maleimide Reagents |
| Target Residue | Lysine ( | Cysteine (Sulfhydryl) |
| Selectivity | Low. Lysines are abundant/surface-exposed. Leads to heterogeneous mixtures (DAR varies). | High. Cysteines are rare/site-specific. Allows homogeneous conjugates (DAR 2-4). |
| Bond Stability | High. Amide bonds are stable in plasma, pH 2-12, and high temps. | Moderate. Thiosuccinimide rings can open (hydrolysis) or reverse (retro-Michael).[2][7] |
| Plasma Half-Life | Indefinite (Bond is stable). | Variable. Conventional maleimides lose ~50% payload in 7 days via exchange [1]. |
| Cleavability | Chemically Cleavable. Met residues can be cleaved by CNBr (acidic conditions). | Not typically cleavable (unless designed with a disulfide linker). |
| Hydrophobicity | High. The Z-group (Cbz) and Met side chain add hydrophobicity. | Variable. Depends on the R-group attached to the maleimide. |
The "Methionine Advantage"
Why use Z-Met-NHS specifically? It is not just a generic NHS ester; it introduces a Methionine residue.
-
CNBr Cleavage: Methionine is unique among amino acids in that it can be cleaved specifically by Cyanogen Bromide (CNBr) in 70% formic acid. This allows for the recovery of the original protein or peptide mapping [2].
-
Redox Switching: The thioether in Met can be oxidized to sulfoxide (
) and reduced back, altering the polarity of the surface.
Part 3: Experimental Protocols
Protocol A: Z-Met-NHS Conjugation (Lysine Labeling)
Purpose: To attach Z-Methionine to surface lysines for subsequent cleavage studies or hydrophobic tagging.
Reagents:
-
Buffer: PBS or Bicarbonate buffer, pH 8.0–8.3 (Amine-free).
-
Stock: Dissolve Z-L-methionine NHS ester in dry DMSO or DMF (10–50 mM).
-
Protein: 1–10 mg/mL.
Workflow:
-
Calculations: Determine molar excess. For extensive labeling, use 10–20x molar excess of NHS ester over protein.
-
Reaction: Add DMSO stock to protein solution (keep solvent <10% v/v). Vortex immediately.
-
Incubation: Incubate for 1 hour at Room Temperature or 2 hours on ice.
-
Note: NHS ester hydrolysis competes with conjugation. The half-life of NHS esters at pH 8.0 is ~1 hour.
-
-
Quenching: Add 1M Tris or Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS.
-
Purification: Desalt via Zeba Spin Columns or dialysis to remove hydrolyzed Z-Met-OH.
Protocol B: Maleimide Conjugation (Cysteine Labeling)
Purpose: Site-specific labeling of reduced cysteines.
Reagents:
-
Buffer: PBS, pH 6.5–7.5 (EDTA included to prevent metal-catalyzed oxidation).
-
Reducing Agent: TCEP (preferred) or DTT (must be removed before conjugation).
Workflow:
-
Reduction: If cysteines are oxidized (disulfides), treat protein with 2–10 equivalents of TCEP for 30 mins.
-
Conjugation: Add Maleimide reagent (dissolved in DMSO) at 3–5x molar excess over thiol content.
-
Critical: Maintain pH < 7.5 to ensure specificity for thiols. Above pH 8.0, maleimides react with primary amines (Lysine).
-
-
Incubation: 2 hours at Room Temperature or 4°C overnight.
-
Quenching: Add excess 2-Mercaptoethanol or Cysteine to quench unreacted maleimide.
Part 4: Critical Analysis & Recommendations
When to use Z-L-Methionine NHS Ester:
-
Reversible Linker Requirement: If you need to retrieve the original amine-containing molecule later. You can conjugate via Z-Met, perform your assay, and then cleave the construct using CNBr (Note: This is harsh chemistry, suitable for peptides/robust proteins) [2].
-
Stability is Paramount: If the conjugate must survive circulation for weeks without "payload falling off" (a common failure mode of maleimide ADCs).
-
Hydrophobic Tagging: To increase the retention of a peptide on a Reverse-Phase HPLC column (Z-group is hydrophobic).
When to use Maleimides:
-
Site-Specificity: When modifying an antibody or enzyme where random Lysine modification would block the active site (CDR region).
-
Stoichiometry Control: When you need exactly 2 drugs per antibody (DAR 2). Lysine conjugation often yields a Poisson distribution of DAR 0–8.
Troubleshooting Table
| Problem | Probable Cause (NHS/Z-Met) | Probable Cause (Maleimide) |
| Low Conjugation Yield | Buffer contained amines (Tris/Glycine); pH too low (<7.0). | Protein thiols oxidized (disulfides); pH too low (<6.0). |
| Precipitation | Z-Met is hydrophobic; over-labeling caused aggregation. | Over-labeling or solvent concentration too high. |
| Loss of Activity | Random Lys modification blocked active site. | Modification of critical Cys; pH > 8.0 caused Lys reaction. |
References
Sources
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 5. EP0134070A2 - Improved cyanogen bromide cleavage of peptides - Google Patents [patents.google.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyanogen bromide cleavage at methionine residues of polypeptides containing disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Z-L-Methionine NHS Ester as a Cleavable Linker Module
Executive Summary
Is Z-L-methionine N-hydroxysuccinimide ester a cleavable crosslinker? Strictly speaking, no . It is a cleavable linker precursor (or heterobifunctional building block), not a standalone homobifunctional crosslinker.
While it contains an amine-reactive N-hydroxysuccinimide (NHS) ester, its "Z" (Benzyloxycarbonyl) group is a protecting group, not a second reactive moiety under physiological conditions. This reagent is utilized to install a methionine residue onto a primary amine. This methionine acts as a specific chemical cleavage site , susceptible to scission by Cyanogen Bromide (CNBr).[1][2]
This guide analyzes the utility of Z-L-Methionine NHS ester in designing cleavable conjugates, comparing its efficacy and workflow against standard disulfide and enzymatic crosslinking strategies.
Technical Analysis: Mechanism of Action
Structural Functionality
-
Reactive Group (NHS Ester): Targets primary amines (
) on lysine residues or N-termini at pH 7.0–9.0, forming a stable amide bond.[3] -
Cleavable Motif (Methionine): The thioether side chain of methionine is the target for cleavage.
-
Protecting Group (Z / Cbz): Blocks the N-terminus of the methionine. To use this reagent as a bridge (crosslinker), this group must be removed (deprotected) to allow further conjugation, or the reagent is used solely to introduce a "safety release" point at the end of a molecule.
The Cleavage Mechanism (CNBr)
Unlike disulfide linkers that cleave in reducing environments (cytosol), methionine linkers require Cyanogen Bromide (CNBr) in an acidic medium (typically 70% Formic Acid). This results in the cleavage of the peptide bond C-terminal to the methionine, converting the methionine into homoserine lactone .
Reaction Pathway Diagram
The following diagram illustrates the installation of the linker and the subsequent cleavage mechanism.
Figure 1: Workflow for installing and cleaving a Methionine-based linker. The NHS ester conjugates the Met residue to the protein. Subsequent treatment with CNBr cleaves the bond C-terminal to the Met.[1][2][4][5]
Comparative Analysis: Methionine vs. Standard Cleavable Linkers
Researchers must weigh the specificity of Met/CNBr cleavage against the harshness of the conditions. This reagent is rarely used for in vivo therapeutic release (ADCs) due to the toxicity of CNBr, but is invaluable for in vitro proteomics and solid-phase recovery.
Table 1: Performance Comparison of Cleavable Linker Strategies
| Feature | Methionine (Z-Met-NHS) | Disulfide (e.g., SPDP, DSP) | Enzymatic (e.g., Val-Cit) |
| Cleavage Trigger | Cyanogen Bromide (CNBr) + Acid | Thiols (DTT, TCEP, Glutathione) | Proteases (Cathepsin B) |
| Cleavage Conditions | Harsh (Low pH, Toxic Reagent) | Mild (Physiological pH) | Mild (Lysosomal/Physiological) |
| Specificity | High (Cleaves only at Met) | Moderate (Any accessible disulfide) | High (Specific peptide sequence) |
| Biological Stability | Very High (Stable in plasma/cytosol) | Variable (Can exchange with albumin) | High (Stable in plasma) |
| Primary Application | Proteomics, Peptide Mapping, Solid-Phase Release | Antibody-Drug Conjugates (ADCs), Protein Purification | ADCs, Prodrugs |
| In Vivo Suitability | Low (CNBr is not biocompatible) | High (Intracellular release) | High (Lysosomal release) |
Key Decision Driver:
-
Choose Z-Met-NHS if: You are performing in vitro structural analysis, peptide mapping, or need to recover a construct from a solid support using a chemical trigger that does not affect disulfides.
-
Avoid Z-Met-NHS if: You require release inside a living cell or organism.
Experimental Protocols
Protocol A: Conjugation of Z-Met-NHS to Protein
Objective: Install the cleavable Methionine handle onto a target protein.
Reagents:
-
Z-L-Methionine NHS ester (dissolved in DMSO or DMF).
-
Conjugation Buffer: PBS (pH 7.4) or Carbonate/Bicarbonate (pH 8.5). Avoid primary amines (Tris, Glycine).
Steps:
-
Preparation: Dissolve the protein in Conjugation Buffer at 1–5 mg/mL.
-
Activation: Dissolve Z-Met-NHS in dry DMSO to a concentration of 10–50 mM. Prepare immediately before use to prevent hydrolysis.
-
Reaction: Add the Z-Met-NHS solution to the protein sample.
-
Molar Ratio: Use a 10- to 20-fold molar excess of reagent over protein.
-
Volume: Keep organic solvent (DMSO) < 10% of the final volume to avoid denaturation.
-
-
Incubation: Incubate for 1–2 hours at room temperature or 4°C overnight.
-
Purification: Remove excess reagent and byproducts (NHS, hydrolyzed reagent) via desalting column (e.g., Sephadex G-25) or dialysis against PBS.
Protocol B: Cyanogen Bromide (CNBr) Cleavage
Objective: Cleave the conjugate at the installed Methionine site. Safety Warning: CNBr is highly toxic and volatile. Perform all steps in a chemical fume hood.
Steps:
-
Solubilization: Lyophilize the conjugated protein and redissolve in 70% Formic Acid (v/v).
-
Note: High acid concentration unfolds the protein, exposing the Met residue.
-
-
Cleavage Reaction: Add solid CNBr or a fresh solution of CNBr in acetonitrile.
-
Ratio: Use a 50- to 100-fold molar excess of CNBr relative to Methionine residues.
-
-
Incubation: Incubate for 18–24 hours at room temperature in the dark (wrap tube in foil).
-
Termination: Dilute the reaction mixture 10-fold with water.
-
Lyophilization: Freeze-dry (lyophilize) the sample to remove the excess CNBr and formic acid.
-
Caution: The trap of the lyophilizer must be vented into a fume hood or equipped with appropriate chemical traps.
-
References
-
Chemical Cleavage of Proteins at Methionyl Residues. Springer Nature Experiments. [Link]
-
Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. PubMed (NIH). [Link]
-
Z-L-methionine N-hydroxysuccinimide ester Product Data. Indofine Chemical Company. [Link][][7]
Sources
- 1. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 2. EP0134070A2 - Improved cyanogen bromide cleavage of peptides - Google Patents [patents.google.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PT1156059E - Selectively cleavable linkers based on a methionine group and an ester group - Google Patents [patents.google.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-L-Methionine N-Hydroxysuccinimide Ester
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Z-L-Methionine N-hydroxysuccinimide (NHS) ester, a reagent commonly used in bioconjugation and peptide synthesis. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development laboratories.
Part 1: Foundational Principles for NHS Ester Waste Management
Z-L-methionine NHS ester is an activated ester designed for its reactivity, primarily with primary amines on biomolecules.[1] This inherent reactivity is central to its utility but also dictates the necessary precautions for its disposal. The primary safety and environmental concerns stem from its potential to react with unintended biological molecules and its susceptibility to hydrolysis.[1]
The core principle for managing this waste stream is two-fold:
-
Containment: Unused or residual Z-L-methionine NHS ester must be managed as hazardous chemical waste.
-
Deactivation (Hydrolysis): The reactivity of the NHS ester can and should be neutralized through controlled hydrolysis before final disposal, rendering the waste significantly less hazardous.
This guide is built upon established best practices for laboratory chemical waste management and specific knowledge of NHS ester chemistry.[2][3][4][5]
Part 2: Procedural Guide to Disposal
This section details the step-by-step protocols for handling solid waste, liquid waste, and contaminated labware.
Personal Protective Equipment (PPE)
Before handling Z-L-methionine NHS ester in any form, appropriate personal protective equipment must be worn. This is a non-negotiable standard for minimizing exposure risks.[6][7][8]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (EN 166 or NIOSH approved) | Protects against accidental splashes of solutions or contact with airborne powder.[9] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Provides a chemical-resistant barrier to prevent skin contact.[6] Contaminated gloves must be disposed of properly.[7] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Required if handling large quantities of powder or if dust is generated | A NIOSH-approved respirator with a particle filter may be necessary in situations with poor ventilation.[6] |
Disposal of Unused Solid Reagent
Solid Z-L-methionine NHS ester should be disposed of as hazardous chemical waste. Do not dispose of the solid powder in the regular trash.
Step-by-Step Protocol:
-
Container: Place the original vial or a securely sealed container holding the unused solid into a designated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "Z-L-methionine N-hydroxysuccinimide ester".[2][5] The label should also include the approximate quantity.
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[8][10] It should be kept in a cool, dry, and well-ventilated area.[11][12]
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal service.[4][5]
Deactivation and Disposal of Solutions
Solutions of Z-L-methionine NHS ester (e.g., in DMSO or DMF) are common in laboratory workflows.[1] Due to the high reactivity and moisture sensitivity of NHS esters, these solutions should be deactivated before being placed into the final waste stream.[1][13] The primary mechanism for deactivation is hydrolysis, which converts the reactive ester to the far more stable Z-L-methionine carboxylic acid and N-hydroxysuccinimide.
Step-by-Step Deactivation and Disposal Protocol:
-
Work Area: Perform this procedure in a certified chemical fume hood.
-
Prepare Quenching Solution: Prepare a 1M solution of a non-amine-containing buffer at a pH of approximately 8.5, such as sodium bicarbonate or sodium borate. Alternatively, a dilute aqueous solution of a mild base like sodium carbonate can be used.
-
Deactivation:
-
Slowly and carefully add the Z-L-methionine NHS ester solution to the quenching solution while stirring. A ratio of at least 10 volumes of quenching solution to 1 volume of the NHS ester solution is recommended.
-
Allow the mixture to stir at room temperature for at least 4-6 hours (or overnight) to ensure complete hydrolysis of the NHS ester.
-
-
Neutralization: After hydrolysis, check the pH of the resulting solution. If necessary, neutralize it to a pH between 5.5 and 9.5 using a dilute acid (e.g., HCl) or base (e.g., NaOH).[14]
-
Collection: Pour the neutralized, deactivated solution into a designated aqueous hazardous waste container.
-
Labeling: Clearly label the container with "Aqueous Hazardous Waste," and list all components, including the reaction byproducts (Z-L-methionine, N-hydroxysuccinimide) and any solvents (e.g., DMSO).[3]
-
Storage & Disposal: Keep the waste container tightly capped and store it in a designated satellite accumulation area until it is collected by your institution's waste management service.[5]
Causality Behind Deactivation: NHS esters are highly susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[1] This process is significantly accelerated at a slightly alkaline pH (around 8.5). By intentionally hydrolyzing the ester in a controlled manner, we convert the reactive species into its stable carboxylic acid form, effectively neutralizing its primary hazard before it enters the waste stream.
Disposal of Contaminated Labware
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with Z-L-methionine NHS ester must be treated as hazardous waste.
Step-by-Step Protocol:
-
Collection: Place all contaminated solid items into a dedicated, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled "Solid Hazardous Waste" and indicate the chemical contaminant (Z-L-methionine N-hydroxysuccinimide ester).
-
Disposal: This waste should be collected by your institution's hazardous waste management program.[4]
-
Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent to remove residual reagent, followed by the hydrolysis procedure described in section 2.3. Empty containers must be triple-rinsed with a suitable solvent before being disposed of as regular glass waste.[2][3][4]
Part 3: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Z-L-methionine NHS ester waste.
Caption: Decision workflow for Z-L-methionine NHS ester disposal.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- N-Hydroxy Succinimide - Material Safety Data Sheet (MSDS). Triveni Interchem Pvt. Ltd.
- The Researcher's Guide to N-Hydroxysuccinimide (NHS)
- Acetic acid N-hydroxysuccinimide ester Safety D
- Safety D
- N-Hydroxysuccinimide Safety D
- Safety D
- Z-L-Methionine Safety D
- L-METHIONINE FOR BIOCHEMISTRY Safety D
- N-Hydroxysuccinimide Safety D
- N-Hydroxysuccinimide Safety D
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- L-Methionine Safety D
- Safety D
- N-Hydroxysuccinimide Safety D
- Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medic
- Management Procedures For Specific Waste Types. University of California, Santa Cruz.
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. otago.ac.nz [otago.ac.nz]
- 5. research.columbia.edu [research.columbia.edu]
- 6. leap.epa.ie [leap.epa.ie]
- 7. afgsci.com [afgsci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
